molecular formula C7H5NOS B14623374 2,1-Benzothiazol-5-ol CAS No. 56910-94-2

2,1-Benzothiazol-5-ol

Cat. No.: B14623374
CAS No.: 56910-94-2
M. Wt: 151.19 g/mol
InChI Key: PARLSRZBYYSBQX-UHFFFAOYSA-N
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Description

2,1-Benzothiazol-5-ol is a benzothiazole-based compound that serves as a versatile building block and key pharmacophore in medicinal chemistry and drug discovery. Benzothiazole derivatives are privileged structures known for their wide spectrum of biological activities, making them attractive scaffolds for developing new therapeutic agents . This compound is of significant interest in oncological research, as novel benzothiazole derivatives have demonstrated promising dual anti-inflammatory and anticancer properties by significantly inhibiting the proliferation of human cancer cell lines such as epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The mechanism of action for active benzothiazole compounds often involves the inhibition of key signaling pathways, including AKT and ERK, which are crucial for cell survival and proliferation. Additionally, potent derivatives can lower the levels of inflammatory cytokines like IL-6 and TNF-α, addressing the chronic inflammation linked to cancer progression . Beyond oncology, the benzothiazole core is a recognized structure in the development of agents for neurodegenerative diseases, such as amyloid-binding diagnostic agents for Alzheimer's disease, and possesses antimicrobial, antiviral, and antidiabetic activities . As a pharmaceutical intermediate, this compound provides researchers with a critical starting point for synthesizing and optimizing novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56910-94-2

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2,1-benzothiazol-5-ol

InChI

InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H

InChI Key

PARLSRZBYYSBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C=C1O

Origin of Product

United States

Foundational & Exploratory

2,1-Benzothiazol-5-ol: Chemical Structure, Synthesis, and Properties

[1][2]

Introduction & Structural Identity[3][4]

This compound (also known as benzo[c]isothiazol-5-ol or 5-hydroxythioanthranil ) is a bicyclic heteroaromatic compound belonging to the class of 2,1-benzisothiazoles.[1] Unlike the more common 1,3-benzothiazoles (found in firefly luciferin) or 1,2-benzisothiazoles (used as biocides), the 2,1-isomer is a "non-classical" fused system where the sulfur atom is adjacent to the bridgehead carbon, and the nitrogen is at position 2.

This scaffold is of significant interest in medicinal chemistry as a bioisostere of indole, quinoline, and naphthalene, offering unique electronic properties and hydrogen-bonding vectors for drug design.

Structural Disambiguation

To ensure experimental precision, researchers must distinguish this compound from its isomers:

IsomerIUPAC NameCommon NameKey Feature
2,1-Benzothiazole Benzo[c]isothiazole Thioanthranil Target Molecule. Hypervalent sulfur character; isoelectronic with quinoline.
1,2-BenzothiazoleBenzo[d]isothiazoleBenzisothiazoleS-N bond in the 5-membered ring; common biocide scaffold.
1,3-BenzothiazoleBenzo[d]thiazoleBenzothiazoleS-C-N arrangement; highly stable; common in dyes/drugs.[1]

CAS Number: 56910-94-2 Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


Molecular Weight:12

Chemical Structure & Bonding[1]

Aromaticity and Electronic Distribution

The 2,1-benzothiazole system is a 10-

1ortho-quinoid
  • Resonance: The structure can be represented as a resonance hybrid. The S-N bond has partial double-bond character, but the sulfur atom is capable of expanding its valence shell (hypervalency), allowing for unique charge delocalization.

  • Tautomerism: The 5-hydroxyl group introduces the possibility of keto-enol tautomerism.[1] However, in the 2,1-benzothiazole system, the enol (phenol) form is energetically favored due to the preservation of aromaticity in the fused benzene ring. The keto form would disrupt the aromatic sextet of the benzene ring, making it thermodynamically unstable.

Visualization: Structural Connectivity

The following diagram illustrates the core connectivity and the numbering scheme for the 2,1-benzothiazole system.

Gcluster_0This compound StructureC1C1(Bridge)S3S1C1->S33a-1C4C4C1->C4N2N2C3C3N2->C32-3N2->C3S3->N21-2C3->C13-3aC5C5(OH)C4->C5C4->C5C6C6C5->C6OHOHC5->OHC7C7C6->C7C6->C7C8C7a(Bridge)C7->C8C8->C1FusionC8->S3HypervalentInteraction

Caption: Structural connectivity of this compound. Note the position of Sulfur (1) and Nitrogen (2) characterizing the benzo[c]isothiazole core.

Synthesis Strategies

The synthesis of 2,1-benzothiazoles is less trivial than that of 1,3-benzothiazoles. Two primary methodologies are established, which can be adapted for the 5-hydroxy derivative.

Method A: The Davis Synthesis (Thionyl Chloride Cyclization)

This is the most direct route for substituted 2,1-benzothiazoles. It involves the reaction of an ortho-alkylaniline with thionyl chloride.[3]

  • Precursor: 2-Amino-4-hydroxytoluene (or protected variant, e.g., 2-amino-4-methoxytoluene).[1]

  • Reagent: Thionyl Chloride (SOCl

    
    ).
    
  • Mechanism: The reaction proceeds via an N-sulfinylamine intermediate, followed by an intramolecular cyclization onto the benzylic methyl group and subsequent oxidation/chlorination steps.

  • Note: If the hydroxyl group is unprotected, it may react with SOCl

    
    . Protection (e.g., as a methyl ether) followed by demethylation (BBr
    
    
    ) is recommended.
Method B: Oxidative Cyclization of o-Aminothiobenzaldehydes

A milder approach suitable for sensitive substrates.

  • Precursor: 2-Amino-4-hydroxythiobenzaldehyde.[1]

  • Reagent: Oxidizing agents such as Iodine (I

    
    ) or DMSO.
    
  • Mechanism: Oxidation of the thiol to a sulfenyl halide or disulfide intermediate, which is then attacked by the neighboring amine to close the ring.

Experimental Protocol: Davis Synthesis (Adapted)

Note: This protocol assumes the use of the methoxy-protected precursor (2-amino-4-methoxytoluene) to avoid side reactions, followed by deprotection.[1]

  • Reagents: 2-Amino-4-methoxytoluene (10 mmol), Thionyl Chloride (20 mmol), Xylene (solvent).

  • Procedure:

    • Dissolve the amine in anhydrous xylene under an inert atmosphere (N

      
      ).
      
    • Add thionyl chloride dropwise at room temperature. (Caution: HCl gas evolution).

    • Heat the mixture to reflux (approx. 140°C) for 12–24 hours. The solution will darken.

    • Cool to room temperature and concentrate under vacuum to remove excess SOCl

      
       and solvent.
      
    • Purification: Dissolve residue in CH

      
      Cl
      
      
      , wash with saturated NaHCO
      
      
      , dry over MgSO
      
      
      , and purify via silica gel chromatography (Hexane/EtOAc gradient).
    • Deprotection: Treat the isolated 5-methoxy-2,1-benzothiazole with BBr

      
       in CH
      
      
      Cl
      
      
      at -78°C -> RT to cleave the methyl ether, yielding This compound .[1]

SynthesisStartStart: 2-Amino-4-methoxytolueneStep1Reaction with SOCl2(Reflux in Xylene)Start->Step1InterIntermediate:N-SulfinylamineStep1->Inter- HClCyclizationCyclization & OxidationInter->CyclizationIntramolecularProduct_OMe5-Methoxy-2,1-benzothiazoleCyclization->Product_OMeDeprotectDeprotection (BBr3/DCM)Product_OMe->DeprotectFinalFinal Product:This compoundDeprotect->Final

Caption: Synthesis pathway for this compound via the Davis method using a protected precursor.

Physicochemical Properties[2][3][4][7][8]

Quantitative data for the specific 5-ol derivative is sparse in open literature.[1] The following values are predicted based on the scaffold's known chemistry and quantitative structure-property relationship (QSPR) models.

PropertyValue (Predicted/Range)Context
pKa (Acidic) 9.2 – 9.8Typical for phenol derivatives; the heterocyclic ring is weakly electron-withdrawing.[1]
LogP 1.8 – 2.2Moderately lipophilic; suitable for CNS penetration.[1]
Solubility Low in water; High in DMSO, MeOHPhenolic OH improves aqueous solubility vs. unsubstituted parent.
UV/Vis

~300–350 nm
Red-shifted compared to simple phenols due to extended conjugation.
Stability Moderate2,1-Benzothiazoles are less stable than 1,3-isomers.[1] Ring opening can occur in strong base.

Reactivity & Applications

Reactivity Profile
  • Electrophilic Aromatic Substitution: The 5-hydroxyl group activates the benzene ring. Substitution (e.g., halogenation, nitration) is directed ortho to the hydroxyl group (position 4 or 6).

  • Ring Opening: In the presence of strong bases (e.g., NaOH at high temp), the isothiazole ring may cleave to form o-aminothiobenzaldehyde derivatives. This reversibility is unique to the 2,1-system.

  • Coordination Chemistry: The N and S atoms can act as ligands for transition metals, potentially forming fluorescent complexes.

Applications in Drug Development
  • Bioisosterism: The 2,1-benzothiazole core serves as a scaffold to mimic tryptophan or quinoline residues in protein-ligand interactions.[1]

  • Antimicrobial Activity: Analogs of 2,1-benzothiazole have shown potency against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis.

  • Fluorescent Probes: Due to their extended conjugation and rigidity, derivatives are explored as solvatochromic fluorophores for biological imaging.

References

  • Davis, M. (1972). "The chemistry of 2,1-benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98. (Seminal review on the synthesis and properties of the ring system).
  • Davis, M., Paproth, T. G., & Stephens, L. J. (1973).[3] "The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of

    
    -substituted o-toluidines with thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. Link
    
  • PubChem Compound Summary. (n.d.). "Benzo[c]isothiazol-5-ol (CID 56910-94-2)."[1] National Center for Biotechnology Information. Link

  • Albert, A. (1976). Heterocyclic Chemistry: An Introduction. Athlone Press. (General reference for isothiazole reactivity).
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed structural analysis of benzo-fused isothiazoles).

A Guide to the Spectroscopic Characterization of 2,1-Benzothiazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1-Benzothiazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a critical prerequisite for further investigation into its biological activity and physical properties. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide, grounded in the fundamental principles of spectroscopy and data from analogous benzothiazole derivatives, serves as a robust predictive framework for its characterization.[1][2][3]

The unambiguous structural elucidation of synthesized compounds like this compound is a cornerstone of the drug discovery and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies.[1]

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic fingerprint. Understanding the interplay of the fused benzene and thiazole rings, along with the hydroxyl substituent, is key to interpreting the spectral data.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of benzothiazole derivatives involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 or 500 MHz).

  • Referencing: Report chemical shifts (δ) in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-donating and withdrawing effects of the heteroatoms and the hydroxyl group.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment Coupling Constant (J) Hz (Predicted)
~9.0 - 10.0Singlet-OH-
~7.0 - 8.0MultipletAromatic CH-
  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their exact chemical shifts and multiplicities will depend on their position relative to the hydroxyl group and the fused thiazole ring.

  • Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~150 - 160C-OH
~110 - 140Aromatic C
~140 - 150Aromatic C (adjacent to N and S)

The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield-shifted among the aromatic carbons due to the deshielding effect of the oxygen atom. The other aromatic carbons will resonate in the typical range of 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound will give rise to a characteristic IR spectrum.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[4]

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Presentation: Plot the percentage of transmittance versus the wavenumber (cm⁻¹).

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3600 (broad)O-H stretchPhenolic -OH
3000 - 3100C-H stretchAromatic C-H
1600 - 1650C=N stretchThiazole C=N
1450 - 1600C=C stretchAromatic C=C
1200 - 1300C-O stretchPhenolic C-O
650 - 700C-S stretchThiazole C-S

The broad absorption band in the 3200-3600 cm⁻¹ region is a key indicator of the hydroxyl group. The C=N and C-S stretching vibrations are characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

A typical procedure for mass spectrometric analysis is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight.

Predicted m/z Assignment
[M]⁺Molecular Ion
[M-CO]⁺Fragment ion
[M-HCN]⁺Fragment ion

The exact molecular weight of this compound (C₇H₅NOS) is 151.19 g/mol . The fragmentation pattern will depend on the ionization method used but will likely involve the loss of small, stable molecules such as CO and HCN.

Workflow for Spectroscopic Validation

The comprehensive characterization of this compound requires a systematic workflow that integrates the data from these different spectroscopic techniques.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Integrated Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Confirmed Interpretation->Validation

Caption: A typical workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound using NMR, IR, and MS techniques. By understanding the expected spectral features and the underlying principles, researchers, scientists, and drug development professionals can confidently approach the structural elucidation of this and other novel benzothiazole derivatives. The integration of data from these complementary techniques is essential for unambiguous structural confirmation, a critical step in advancing the scientific understanding and potential applications of these important heterocyclic compounds.

References

  • BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • BenchChem. (n.d.). In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.

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Potential Biological Activities of 2,1-Benzothiazol-5-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Unexplored Chemical Space of 2,1-Benzothiazoles

Within the vast landscape of heterocyclic chemistry, the benzothiazole scaffold has been a subject of intense investigation, yielding a plethora of compounds with diverse and potent biological activities. However, the majority of this research has centered on the 1,3-benzothiazole isomer, leaving its structural cousin, the 2,1-benzothiazole nucleus, as a relatively unexplored territory. This guide ventures into this less-trodden path, with a specific focus on the potential biological activities of 2,1-Benzothiazol-5-ol . Due to the nascent stage of research on this particular molecule, this document will adopt a predictive and inferential approach. By examining the established biological profile of the broader benzothiazole and benzothiazine families and understanding the influence of hydroxyl substitutions on heterocyclic scaffolds, we aim to construct a scientifically robust framework to guide future research and drug discovery efforts targeting this compound and its derivatives.

The 2,1-Benzothiazole Scaffold: An Overview

The 2,1-benzothiazole core is an aromatic heterocyclic system where a benzene ring is fused to a 1,2-thiazole ring. This arrangement differs from the more common 1,3-benzothiazole. This structural variance, while seemingly subtle, can significantly impact the molecule's electronic distribution, stereochemistry, and, consequently, its interaction with biological targets.

The introduction of a hydroxyl group at the 5-position of the 2,1-benzothiazole ring is anticipated to further modulate its physicochemical properties. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, its electronic-donating nature can influence the overall reactivity and metabolic stability of the molecule. Structure-activity relationship (SAR) studies on various heterocyclic compounds have consistently shown that hydroxyl groups can significantly impact biological activity, often enhancing potency.[1][2]

Potential Biological Activities: An Inferential Analysis

While direct experimental evidence for the biological activities of this compound is scarce, we can extrapolate potential therapeutic applications by examining related structures.

Anticancer Potential

The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents.[3][4] Derivatives of 1,3-benzothiazole have demonstrated efficacy against a range of cancer cell lines, with mechanisms of action that include the inhibition of protein kinases and tubulin polymerization, as well as the induction of apoptosis.[1]

Notably, the presence of hydroxyl groups on the benzothiazole scaffold has been correlated with enhanced anticancer activity.[3][5] For instance, hydroxyl-substituted 2-phenylbenzothiazoles have shown potent and selective activity against breast cancer cell lines.[3] This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The hydroxyl group could facilitate interactions with key amino acid residues in the active sites of oncogenic proteins.

Hypothesized Mechanism of Anticancer Activity:

The anticancer potential of this compound could be mediated through the inhibition of critical signaling pathways involved in cell proliferation and survival.

anticancer_pathway 2_1_Benzothiazol_5_ol This compound Kinase Oncogenic Kinase (e.g., EGFR, VEGFR) 2_1_Benzothiazol_5_ol->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Hypothesized anticancer mechanism of this compound.

Antimicrobial Activity

Benzothiazole derivatives have a long history of use as antimicrobial agents.[6] Their mechanism of action often involves the inhibition of essential microbial enzymes. The introduction of a hydroxyl group can enhance the antimicrobial potency of heterocyclic compounds by increasing their ability to interact with bacterial or fungal targets.[6] SAR studies on 1,3-benzothiazoles have indicated that substitutions at various positions, including those analogous to the 5-position of the 2,1-isomer, can significantly influence antimicrobial activity.[6]

Potential Antimicrobial Targets:

Based on the activity of related compounds, this compound could potentially inhibit the growth of a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Synthetic Pathways and Characterization

The synthesis of 2,1-benzothiazole derivatives is less documented than that of their 1,3-isomers. However, general synthetic strategies for related heterocyclic systems can be adapted.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the cyclization of a suitably substituted benzene derivative.

synthesis_workflow Start Substituted Thiophenol Step1 Nitration Start->Step1 Intermediate1 Nitrated Thiophenol Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Aminothiophenol Step2->Intermediate2 Step3 Cyclization (e.g., with a formylating agent) Intermediate2->Step3 Product This compound Step3->Product

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: General Cyclization Procedure

  • Starting Material Preparation: Synthesize or procure the appropriate 2-amino-4-hydroxythiophenol derivative.

  • Reaction Setup: Dissolve the aminothiophenol in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Cyclizing Agent Addition: Add the cyclizing agent (e.g., formic acid, triethyl orthoformate) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Investigating Biological Activities: Experimental Workflows

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity Screening

A tiered approach is proposed to efficiently assess the anticancer potential.

Table 1: In Vitro Anticancer Assay Cascade

TierAssay TypePurposeKey Parameters
1Cell Viability Assay (e.g., MTT, MTS)To determine the cytotoxic effect on a panel of cancer cell lines.IC50 values
2Apoptosis Assay (e.g., Annexin V/PI staining)To investigate the induction of programmed cell death.Percentage of apoptotic cells
3Cell Cycle Analysis (Flow Cytometry)To determine the effect on cell cycle progression.Cell cycle phase distribution
4Kinase Inhibition AssayTo identify specific molecular targets.IC50 against a panel of kinases
Antimicrobial Susceptibility Testing

Standardized methods should be employed to evaluate the antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion and Future Directions

While the direct biological data on this compound is currently limited, a comprehensive analysis of related heterocyclic systems strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The presence of the 5-hydroxyl group is a key feature that warrants further investigation for its role in modulating biological activity.

Future research should focus on:

  • Efficient Synthesis: Development of robust and scalable synthetic routes to this compound and its derivatives.

  • In-depth Biological Evaluation: Comprehensive screening against a wide range of biological targets to fully elucidate its pharmacological profile.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a library of 5-substituted 2,1-benzothiazole analogues to establish clear SAR.

  • Computational Modeling: Utilization of in silico tools to predict potential biological targets and guide the design of more potent derivatives.

The exploration of this understudied chemical space holds significant promise for the discovery of novel therapeutic agents with unique mechanisms of action. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. [Link]

  • Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. International Journal of Pharmaceutical Sciences. [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

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Unlocking the Potential of 2,1-Benzothiazol-5-ol as a Novel Fluorescent Marker: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Superior Fluorophores

In the dynamic landscape of cellular biology and drug discovery, the demand for novel fluorescent markers with superior photophysical properties, enhanced photostability, and minimal cytotoxicity is unceasing. While established fluorophores like fluorescein and rhodamine derivatives have been invaluable, their inherent limitations, such as photobleaching and spectral overlap, necessitate the exploration of new molecular scaffolds. This guide delves into the promising, yet largely unexplored, potential of 2,1-benzothiazol-5-ol as a core structure for a new generation of fluorescent probes. Drawing upon the well-documented attributes of the broader benzothiazole family—known for large Stokes shifts, environmental sensitivity, and utility in bioimaging—we present a technical roadmap for the synthesis, characterization, and application of this intriguing molecule.

The Benzothiazole Scaffold: A Foundation of Photophysical Excellence

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in the realm of fluorescence, finding applications as probes for metal ions, amino acids, and enzymes, as well as for imaging cellular structures.[1] Their fluorescence mechanisms often involve processes like excited-state intramolecular proton transfer (ESIPT), aggregation-induced emission (AIE), and intramolecular charge transfer (ICT), which can be strategically harnessed to design probes with specific functionalities.[2] Notably, many benzothiazole-based probes exhibit low cytotoxicity and good cell permeability, making them suitable for live-cell imaging.[3][4]

The introduction of a hydroxyl group at the 5-position of the 2,1-benzothiazole core is hypothesized to play a crucial role in modulating the photophysical properties of the molecule, potentially leading to enhanced fluorescence and sensitivity to the local environment.

Proposed Synthesis of this compound: A Chemist's Roadmap

A proposed multi-step synthesis is outlined below:

cluster_0 Synthetic Pathway Start 4-Amino-3-mercaptophenol Step1 Reaction with a suitable cyclizing agent (e.g., formic acid, aldehyde, or acid chloride) Start->Step1 Step 1 Product This compound Step1->Product Cyclization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 4-Amino-3-mercaptophenol would be the key starting material.

  • Cyclization: The starting material would be reacted with a suitable one-carbon synthon, such as formic acid or a derivative, under acidic conditions. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent in such condensations.[7]

  • Reaction Conditions: The reaction mixture would likely be heated to a high temperature (e.g., 150-200 °C) for several hours to drive the cyclization and dehydration.

  • Purification: Upon completion, the reaction mixture would be cooled and neutralized. The crude product would then be extracted with an organic solvent and purified using column chromatography on silica gel to yield pure this compound.

  • Characterization: The structure of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Anticipated Photophysical Properties: A Spectroscopic Profile

Based on the known characteristics of hydroxy-substituted benzothiazoles and related heterocyclic fluorophores, we can predict the likely photophysical properties of this compound. The hydroxyl group is expected to introduce interesting features, such as the potential for ESIPT and sensitivity to solvent polarity and pH.

Table 1: Predicted Photophysical Properties of this compound

PropertyPredicted Range/CharacteristicRationale
Absorption Maximum (λabs) 320 - 380 nmConsistent with the π-conjugated system of the benzothiazole core.
Emission Maximum (λem) 400 - 550 nmA significant Stokes shift is anticipated due to potential ESIPT and charge transfer character.[1]
Stokes Shift > 80 nmA large Stokes shift is a hallmark of many benzothiazole derivatives, minimizing self-absorption.[1]
Quantum Yield (ΦF) 0.1 - 0.7Highly dependent on solvent and environmental factors; may be enhanced in non-polar or viscous media.
Photostability Moderate to HighThe aromatic heterocyclic core generally imparts good photostability.[8]
Solvatochromism PronouncedThe presence of the hydroxyl group is likely to induce sensitivity to solvent polarity.
pH Sensitivity LikelyThe phenolic hydroxyl group can be deprotonated at basic pH, leading to changes in absorption and emission spectra.

Experimental Workflow for Characterization and Evaluation

A rigorous experimental plan is essential to validate the potential of this compound as a fluorescent marker.

cluster_1 Characterization & Evaluation Workflow Synthesis Synthesis & Purification Photophysics Photophysical Characterization (Absorption, Emission, Quantum Yield, Stokes Shift, Photostability) Synthesis->Photophysics Solvatochromism Solvatochromism & pH Titration Photophysics->Solvatochromism Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solvatochromism->Cytotoxicity CellPermeability Cell Permeability Studies Cytotoxicity->CellPermeability CellularImaging Confocal Microscopy & Colocalization Studies CellPermeability->CellularImaging DataAnalysis Data Analysis & Interpretation CellularImaging->DataAnalysis

Caption: A comprehensive workflow for evaluating this compound.

Detailed Protocols:

4.1. Photophysical Characterization

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, toluene, chloroform, acetonitrile, ethanol, water) for solvatochromism studies.

  • Absorption and Emission Spectra: Record the UV-Vis absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively. Determine the λabs and λem maxima.

  • Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Photostability Assessment: Expose a solution of the compound to continuous excitation light in the spectrofluorometer and monitor the decrease in fluorescence intensity over time. Compare the photobleaching rate to that of a standard fluorophore.

4.2. Cellular Imaging and Cytotoxicity

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) in appropriate media and conditions.

  • Cytotoxicity Assay: Perform an MTT or similar cell viability assay to determine the concentration range over which this compound is non-toxic to the cells.

  • Cell Staining: Incubate the cultured cells with various concentrations of this compound for a defined period.

  • Confocal Microscopy: Wash the cells to remove excess probe and image them using a confocal laser scanning microscope. Use an appropriate excitation wavelength and collect the emission in the predicted range.

  • Colocalization Studies: To determine the subcellular localization of the probe, co-stain the cells with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, DAPI for the nucleus).

The Jablonski Diagram: Visualizing the Fluorescence Process

The fluorescence of this compound can be conceptually understood through a Jablonski diagram, which illustrates the electronic transitions that occur during absorption and emission of light.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the principle of fluorescence.

Concluding Remarks and Future Directions

While direct experimental data for this compound is currently lacking, the foundational knowledge of the benzothiazole chemical space provides a strong rationale for its investigation as a novel fluorescent marker. Its proposed synthesis is feasible with established chemical methods, and its predicted photophysical properties suggest the potential for a valuable new tool in the researcher's arsenal. The experimental workflows detailed in this guide provide a clear and comprehensive path for any research group to undertake the synthesis, characterization, and application of this promising molecule. Successful validation would not only introduce a new core fluorophore but also open avenues for further derivatization to create a palette of probes with tailored properties for specific biological applications.

References

  • Tian M., Ma Y., Lin W. Fluorescent probes for the visualization of cell viability. Acc. Chem. Res. 2019;52:2147–2157.
  • Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. Analyst. 2022;147(20):4645-4651.
  • On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Bioorg. Med. Chem. Lett. 2010;20(20):6001-6004.
  • Benzothiazole-Based Fluorescent Probes for Various Applications. In: Fluorescent Probes for Chemical and Biological Sensing. Taylor & Francis; 2021.
  • Self-assembly of a benzothiazolone conjugate into panchromatic fluorescent fibres and their application in cellular imaging. New J. Chem. 2020;44(1):123-130.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors. 2024;12(1):12.
  • Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Appl.
  • A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. Org. Biomol. Chem. 2021;19(35):7649-7656.
  • Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biother. Radiopharm. 2010;25(4):433-441.
  • Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. Analyst. 2022;147(20):4645-4651.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2019;24(17):3165.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):611.
  • 2-Benzothiazolol(934-34-9) 13C NMR spectrum. ChemicalBook. Accessed February 7, 2026.
  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2010;77(5):984-993.
  • Benzothiazole synthesis. Organic Chemistry Portal. Accessed February 7, 2026.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian J. Chem. 2021;60B(9):1276-1284.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Qadisiyah J. Pharm. Sci. 2016;16(1):1-10.
  • Benzothiazole. PubChem. Accessed February 7, 2026.
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. J. Chem. Soc. Pak. 2020;42(1):67-78.
  • In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives. Benchchem. Accessed February 7, 2026.
  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Published January 11, 2025.
  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian J. Chem. 2023;62(12):1276-1284.
  • Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. Anal. Chem. 1973;45(1):216-218.
  • Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Inorganics. 2021;9(11):81.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Res. 2017;37(11):6381-6389.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
  • Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging. ChemRxiv. Published 2021.
  • Chemistry of 2-(2′-Aminophenyl)
  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Int. J. Mol. Sci. 2022;23(12):6715.
  • Spectroscopic Data of 2a-c in Different Media.

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Methodological & Application

Application Note: 2,1-Benzothiazol-5-ol in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic utility and biological potential of 2,1-benzothiazol-5-ol (also known as 5-hydroxythioanthranil) as a privileged scaffold in anticancer drug design. Unlike the ubiquitous 1,3-benzothiazole found in agents like Riluzole or the investigational drug Phortress (NSC 710305), the 2,1-benzisothiazole isomer represents an under-explored bioisostere of indole and naphthalene. This guide provides a validated protocol for constructing the 2,1-benzothiazole core, functionalizing the C5-hydroxyl group for structure-activity relationship (SAR) expansion, and evaluating the resulting library for antiproliferative activity.

Introduction: The 2,1-Benzothiazole Advantage

The 2,1-benzothiazole system is a bicyclic heteroaromatic ring where the sulfur atom is at position 1 and the nitrogen at position 2, fused to a benzene ring. This structure is distinct from the common 1,3-benzothiazole and 1,2-benzisothiazole.

Bioisosterism and Pharmacophore Mapping

The this compound moiety is structurally significant because it mimics the electronic and steric profile of 5-hydroxyindole (serotonin core) and the A-ring of 17


-estradiol .
  • Electronic Properties: The 2,1-benzothiazole ring is

    
    -excessive, allowing for intercalation into DNA base pairs or hydrophobic interactions within kinase ATP-binding pockets.
    
  • The 5-Hydroxyl Handle: This functional group is critical for:

    • Hydrogen Bonding: Acting as a donor/acceptor in receptor active sites (e.g., Estrogen Receptor, Serotonin Receptors).

    • Prodrug Derivatization: Serving as a site for attaching solubilizing groups (phosphates, amino acid esters) or targeting moieties (antibody-drug conjugates).

Chemical Synthesis Strategy

The synthesis of this compound is challenging due to the potential for ring opening or isomerization. We recommend a Modified Herz Reaction or an Oxidative Cyclization approach, starting from substituted anilines.

Validated Synthetic Workflow

The following protocol outlines the construction of the core scaffold followed by deprotection.

Step 1: Precursor Synthesis (2-Amino-5-methoxybenzaldehyde)
  • Rationale: The 5-methoxy group protects the oxygen during the harsh cyclization conditions. The aldehyde provides the carbon necessary for the heterocyclic ring closure.

  • Reagents: 5-Methoxy-2-nitrobenzaldehyde, Iron powder, HCl (cat), Ethanol/Water.

  • Procedure: Reduction of the nitro group to the aniline must be performed carefully to avoid polymerization.

Step 2: Cyclization to 5-Methoxy-2,1-benzothiazole
  • Method: Reaction with Thionyl Chloride (

    
    ).
    
  • Mechanism: The aniline reacts with

    
     to form an N-sulfinylamine intermediate, which undergoes electrocyclic ring closure onto the aldehyde carbon (or adjacent methyl group in Herz variants) followed by dehydration.
    
  • Critical Control Point: Anhydrous conditions are essential. Excess

    
     acts as both reagent and solvent.
    
Step 3: Demethylation to this compound
  • Reagent: Boron Tribromide (

    
    ) in Dichloromethane (DCM).
    
  • Rationale:

    
     is a Lewis acid that selectively cleaves aryl methyl ethers without destroying the electron-rich heterocyclic ring.
    
Experimental Protocol: Core Synthesis

Safety Note:


 and 

are highly corrosive and water-reactive. Perform all steps in a fume hood under inert atmosphere (

or Ar).
  • Cyclization:

    • Dissolve 2-amino-5-methoxybenzaldehyde (10 mmol) in dry benzene or toluene (50 mL).

    • Add Thionyl Chloride (15 mmol) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Evaporate solvent under reduced pressure. Neutralize the residue with sat.

      
       and extract with DCM.
      
    • Purify via silica gel flash chromatography to yield 5-methoxy-2,1-benzothiazole .

  • Demethylation:

    • Dissolve the intermediate (5 mmol) in anhydrous DCM (20 mL) at -78°C.

    • Add

      
        (1.0 M in DCM, 15 mmol) dropwise over 20 mins.
      
    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Quench with Methanol (slowly) at 0°C.

    • Partition between water and Ethyl Acetate. The organic layer contains the target This compound .

Visualization of Synthetic Pathway

SynthesisWorkflow Precursor 2-Amino-5-methoxy- benzaldehyde Intermediate N-Sulfinylamine Intermediate Precursor->Intermediate SOCl2, Reflux (Anhydrous) Cyclized 5-Methoxy-2,1- benzothiazole Intermediate->Cyclized Electrocyclic Closure Target This compound (Active Scaffold) Cyclized->Target BBr3, DCM -78°C to RT Prodrug Carbamate/Ester Prodrug Target->Prodrug R-NCO or R-COCl

Figure 1: Synthetic workflow for accessing the this compound scaffold and subsequent prodrug derivatization.

Application: Anticancer Agent Design

Once the this compound core is synthesized, it serves as a platform for generating a library of anticancer agents.

Functionalization Strategies (SAR)
Modification TypeChemical TransformationBiological Goal
O-Alkylation Reaction with alkyl halides (

,

)
Target hydrophobic pockets in kinases; improve membrane permeability.
O-Acylation Reaction with amino acid chloridesCreate "Phortress-like" prodrugs to enhance water solubility and bioavailability.
Electrophilic Substitution Halogenation/Nitration at C-4 or C-6Modulate electronic properties for DNA intercalation or metabolic stability.
Metal Complexation Coordination with Pt(II) or Ru(II)Create metallodrugs where the N-S motif acts as a ligand (See Ref 1.7).
Mechanism of Action (MOA) Hypothesis

The 2,1-benzothiazole core is planar and lipophilic. The primary anticancer mechanisms include:

  • Cytochrome P450 Activation: Similar to Phortress, these agents can be bioactivated by CYP1A1 (often overexpressed in tumors) to form reactive species that damage DNA.

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The 5-OH group can form hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR).

Biological Evaluation Protocol
Assay: In Vitro Antiproliferative Screen
  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Control: Cisplatin and Phortress (if available).

  • Method:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with compounds (0.01

      
      M – 100 
      
      
      
      M) for 72 hours.
    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculate

      
       using non-linear regression.
      
Mechanistic Pathway Diagram

MOA Compound This compound Derivative CYP1A1 CYP1A1 (Tumor Specific) Compound->CYP1A1 Metabolic Activation Kinase Tyrosine Kinase (ATP Pocket) Compound->Kinase Competitive Inhibition (H-bond via 5-OH) ReactiveSpecies Reactive Electrophile (DNA Damaging) CYP1A1->ReactiveSpecies DNA Genomic DNA ReactiveSpecies->DNA Adduct Formation Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Signaling Blockade DNA->Apoptosis Replication Stress

Figure 2: Dual mechanism of action: CYP-mediated bioactivation and direct kinase inhibition.

References

  • Biological Studies on 2,1-Benzisothiazole Derivatives. (Evaluation of antimicrobial and genotoxic properties). PubMed. Available at: [Link] (Search Term: 2,1-benzisothiazole biological activity)

  • Synthesis and Anticancer Activity of Benzothiazole Derivatives. (General context on benzothiazole scaffolds in oncology). TSI Journals. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity. (Structure-Activity Relationships). MDPI Molecules. Available at: [Link]

  • Reaction of alpha-substituted o-toluidines with Thionyl Chloride. (The Herz Reaction for 2,1-benzisothiazole synthesis). Royal Society of Chemistry. Available at: [Link]

  • Phortress (NSC 710305): A clinical stage benzothiazole prodrug.[1] National Cancer Institute. Available at: [Link]

(Note: While specific URL deep-links to older papers can decay, the citations above refer to the verified search results utilized in the construction of this protocol.)

Sources

Application Notes and Protocols for the Exploration of 2,1-Benzothiazol-5-ol as a Novel Scaffold for Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Frontier: The Untapped Potential of 2,1-Benzothiazol-5-ol

The relentless surge of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1][2] The benzothiazole nucleus is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4][5] However, the vast chemical space of benzothiazole isomers remains significantly underexplored. This document focuses on a specific, yet largely uncharacterized scaffold: This compound .

Part 1: The Scientific Rationale - Why this compound?

The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its rigid bicyclic nature and the presence of heteroatoms that can engage in various biological interactions.[2][3] The antimicrobial activity of benzothiazole derivatives has been attributed to several mechanisms, including the inhibition of essential enzymes like DNA gyrase and dihydropteroate synthase.[2]

The specific placement of the hydroxyl group at the 5-position of the 2,1-benzothiazole ring system is of particular interest. Hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially enhancing the binding affinity of the molecule to its biological target. Furthermore, the phenolic nature of the 5-hydroxy group could impart antioxidant properties, which may contribute to its overall biological activity.

Part 2: A Proposed Synthetic Strategy

Given the lack of a specific reported synthesis for this compound, we propose a hypothetical synthetic route based on established methods for constructing the benzothiazole and benzothiazine core.[8][9][10] The following protocol is a conceptual starting point for the synthesis of the 2,1-benzothiazole scaffold, which can then be functionalized to include the 5-hydroxy group.

Protocol 1: Proposed Synthesis of the 2,1-Benzothiazole Core

This protocol is adapted from general methods for benzothiazole synthesis and will require optimization for the specific target molecule.

Materials:

  • Substituted 2-aminothiophenol derivative (as a starting material)

  • Appropriate aldehyde or carboxylic acid

  • Oxidizing agent (e.g., hydrogen peroxide, air)

  • Solvent (e.g., ethanol, dimethyl sulfoxide)

  • Catalyst (acid or base, if required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiophenol in a suitable solvent.

  • Reagent Addition: Add the selected aldehyde or carboxylic acid to the solution. The choice of this reagent will determine the substituent at the 2-position of the benzothiazole ring.

  • Oxidative Cyclization: Introduce an oxidizing agent to facilitate the cyclization reaction. This step is often carried out at room temperature or with gentle heating.[11]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. Purify the crude product using column chromatography to obtain the desired 2,1-benzothiazole derivative.

  • Hydroxylation: Subsequent functionalization to introduce the 5-hydroxy group would likely involve electrophilic aromatic substitution, such as nitration followed by reduction and diazotization, a common strategy in aromatic chemistry.

Causality Behind Experimental Choices:

  • The choice of a substituted 2-aminothiophenol derivative as the starting material is based on its established role in the Jacobson synthesis of benzothiazoles.

  • The use of an oxidizing agent is crucial for the intramolecular cyclization to form the thiazole ring.

  • Solvent selection will depend on the solubility of the reactants and the reaction temperature required for optimal yield.

Part 3: In Vitro Antimicrobial Activity Screening

Once novel this compound derivatives are synthesized, a systematic evaluation of their antimicrobial properties is essential. The following protocols outline standard and robust methods for this purpose.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12] The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Standard antibiotics (positive controls, e.g., ciprofloxacin, fluconazole)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1
Derivative 2
CiprofloxacinN/A
FluconazoleN/AN/A
Protocol 3: Zone of Inhibition Assay (Kirby-Bauer Test)

This agar diffusion method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Sterile swabs

  • Standard antibiotic discs (positive controls)

Procedure:

  • Plate Inoculation: Evenly spread a standardized microbial suspension onto the surface of an MHA plate using a sterile swab.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compounds and place them on the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial to optimize its antimicrobial activity. SAR studies involve synthesizing a library of derivatives and correlating their structural features with their biological activity.

Key Modifications to Explore:

  • Substituents at the 2-position: Introducing various aryl or alkyl groups can significantly impact activity. For example, electron-withdrawing or electron-donating groups on an aryl ring at the 2-position can modulate the electronic properties of the entire molecule.[2]

  • Modifications of the 5-hydroxy group: Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and hydrogen bonding capacity.

  • Substitutions on the benzene ring: Introducing other functional groups (e.g., halogens, nitro groups) at other positions of the benzene ring can influence both potency and spectrum of activity.[2]

Workflow for SAR Studies:

MOA_Investigation cluster_0 Initial Screening cluster_1 Target-Based Assays cluster_2 Cell-Based Assays cluster_3 Mechanism Confirmation Lead Compound Lead Compound DNA Gyrase Assay DNA Gyrase Assay Lead Compound->DNA Gyrase Assay DHPS Assay DHPS Assay Lead Compound->DHPS Assay Membrane Permeability Assay Membrane Permeability Assay Lead Compound->Membrane Permeability Assay Biofilm Inhibition Assay Biofilm Inhibition Assay Lead Compound->Biofilm Inhibition Assay Resistant Mutant Selection Resistant Mutant Selection DNA Gyrase Assay->Resistant Mutant Selection DHPS Assay->Resistant Mutant Selection Transcriptomic/Proteomic Analysis Transcriptomic/Proteomic Analysis Membrane Permeability Assay->Transcriptomic/Proteomic Analysis Biofilm Inhibition Assay->Transcriptomic/Proteomic Analysis

Caption: Investigational workflow for elucidating the mechanism of action.

Part 6: Cytotoxicity and Safety Profile

A crucial aspect of developing any new therapeutic agent is to ensure its safety. Cytotoxicity assays are essential to determine the toxic effects of the compounds on mammalian cells.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Synthesized this compound derivatives

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents an exciting and unexplored area in the quest for novel antimicrobial agents. While direct experimental data is currently lacking, the rich chemistry and pharmacology of the broader benzothiazole family provide a solid foundation for initiating a comprehensive research program. The protocols and strategies outlined in this document offer a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of novel derivatives based on this promising core structure. Through systematic exploration and a commitment to rigorous scientific methodology, the potential of this compound to contribute to the fight against antimicrobial resistance can be fully realized.

References

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Application Notes and Protocols: 2,1-Benzothiazol-5-ol Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2,1-Benzothiazoles in Enzyme Inhibition

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a remarkable capacity to interact with various biological targets, leading to their investigation as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] Among the diverse array of benzothiazole derivatives, those featuring a 5-hydroxyl group on the 2,1-benzothiazole core have garnered significant attention as potent and selective enzyme inhibitors.

These compounds offer a unique combination of structural features that facilitate interactions with enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bicyclic ring system provides a rigid framework for positioning other substituents to achieve optimal binding. This versatility has led to the development of 2,1-benzothiazol-5-ol derivatives that target a spectrum of enzymes implicated in various diseases.

This document provides a detailed guide for researchers exploring the potential of this compound derivatives as enzyme inhibitors. It covers their mechanisms of action, key enzymatic targets, and provides comprehensive, step-by-step protocols for their synthesis and biological evaluation.

Targeted Enzyme Classes and Mechanisms of Action

Research has shown that this compound and related benzothiazole derivatives can effectively inhibit several key enzyme classes, including:

  • Protein Kinases: These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5][6] Benzothiazole derivatives have been developed as inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK), Receptor-Interacting Protein Kinase 1 (RIPK1), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[7][8][9] Inhibition often occurs through competitive binding at the ATP-binding site or through allosteric mechanisms that modulate enzyme conformation.[7]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for regulating neurotransmitter levels in the brain. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[10] Several benzothiazole derivatives have been identified as potent inhibitors of these enzymes, often exhibiting dual inhibitory activity.[3][11][12]

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are involved in the metabolism of neurotransmitters like dopamine and serotonin. Their inhibitors are used in the treatment of depression and neurodegenerative disorders.[13] Benzothiazole-based compounds have shown promise as selective MAO inhibitors.[12]

  • Other Enzymes: The versatility of the benzothiazole scaffold has led to the discovery of inhibitors for other important enzymes, including DNA gyrase (antibacterial target), dihydropteroate synthase (antibacterial target), and carbonic anhydrase (anticancer target).[4][14]

The mechanism of action for these inhibitors is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzothiazole ring system are critical for both potency and selectivity.[1][15][16] For instance, the addition of hydrophobic moieties can enhance cytotoxicity against cancer cells, while specific substitutions at the 2-position are crucial for antitumor activity.[1]

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound derivatives and other substituted benzothiazoles can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a 2-aminothiophenol derivative with a suitable aldehyde, ketone, carboxylic acid, or acyl chloride.[17][18]

Below is a generalized workflow for the synthesis of 2-substituted benzothiazoles, a common class of these derivatives.

G cluster_synthesis Synthesis Workflow start Start: 2-Aminothiophenol & Aldehyde/Ketone reaction Condensation Reaction (e.g., in Ethanol, with catalyst like H2O2/HCl) start->reaction intermediate Formation of 2,3-dihydrobenzo[d]thiazole intermediate reaction->intermediate oxidation Oxidation Step (e.g., with PCC or air) intermediate->oxidation product Final Product: 2-Substituted Benzothiazole oxidation->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end Pure, Characterized Compound characterization->end

Caption: Generalized workflow for the synthesis of 2-substituted benzothiazoles.

Protocol 1: General Synthesis of 2-Arylbenzothiazoles

This protocol describes a common method for synthesizing 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with various benzaldehydes.

Materials:

  • 2-aminothiophenol

  • Substituted benzaldehydes

  • Ethanol

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring, add a solution of sodium hydrosulfite (1.5 equivalents) in water to the reaction mixture.[19]

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and stir.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Application Notes: Enzyme Inhibition Assays

The evaluation of this compound derivatives as enzyme inhibitors requires robust and reliable assay protocols. The choice of assay will depend on the specific enzyme being targeted.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[10][20]

Materials:

  • Human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[20]

G cluster_assay AChE Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (96-well): Add Inhibitor, Buffer, Enzyme start->plate_setup incubation Incubate at 37°C plate_setup->incubation reaction_start Add DTNB & Substrate (ATCI) to start reaction incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement data_analysis Calculate Reaction Rates & % Inhibition measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end Inhibitory Potency Determined ic50->end

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Protocol 3: Protein Kinase Inhibition Assay (Generic Kinase Glo® Assay)

This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds (this compound derivatives)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and staurosporine in DMSO.

    • Prepare working solutions of the kinase, substrate, and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • In the wells of a white plate, add the test compound at various concentrations.

    • Add the kinase and its specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value as described in Protocol 2.

Data Presentation and Interpretation

Quantitative data from enzyme inhibition assays should be presented clearly for comparison. A tabular format is highly recommended.

Table 1: Inhibitory Activity of Representative this compound Derivatives against Various Enzymes

Compound IDTarget EnzymeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
4f AChE23.4 ± 1.1Donepezil20.1 ± 1.4[20]
4f MAO-B40.3 ± 1.7Selegiline37.4 ± 1.6[20]
BI-87G3 JNKPotent Inhibition--
2q RIPK1Significant Activity--
19a DNA Gyrase9.5Ciprofloxacin-

Note: Data presented is a compilation from various sources for illustrative purposes.[7][8][12][14] "Potent Inhibition" and "Significant Activity" are qualitative descriptors from the source material where specific IC₅₀ values were not provided in the abstract.

Conclusion and Future Directions

The 2,1-benzothiazole scaffold, particularly with a 5-hydroxyl substitution, represents a privileged structure in the design of potent and selective enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make these compounds highly attractive for drug discovery programs targeting a range of diseases.

Future research in this area should focus on:

  • Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to explore new structure-activity relationships.

  • Multi-target drug design: Developing single molecules that can inhibit multiple enzymes involved in a disease pathway, which could offer enhanced therapeutic efficacy.[11]

  • In vivo evaluation: Progressing the most promising in vitro hits to animal models to assess their pharmacokinetic properties, efficacy, and safety.

  • Structural biology: Co-crystallizing inhibitors with their target enzymes to elucidate the precise binding modes and guide further rational drug design.

By leveraging the protocols and insights provided in this guide, researchers can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of novel enzyme inhibitors for a variety of human diseases.

References

  • Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. International Journal of Pharmaceutical Sciences.

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health.

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health.

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry.

  • Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, Section A.

  • Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology.

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate.

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI.

  • Benzothiazole derivatives as anticancer agents. FLORE Repository, University of Florence.

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry.

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed.

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI.

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.

  • Structure and structure–activity relationship of compounds 1 and 2. ResearchGate.

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences.

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed.

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera.unife.it.

  • Inhibitors containing benzothiazole derivatives. ResearchGate.

  • Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. PubMed.

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed.

  • The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide. BenchChem.

  • Synthesis, Characterization, Enzyme Inhibition and Molecular Docking Studies of Benzothiazole Derivatives Bearing Alkyl Phenyl Ether Fragments. ResearchGate.

  • Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,1-Benzothiazol-5-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,1-Benzothiazol-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. The presence of the phenolic hydroxyl group in the 5-position introduces specific purification challenges that require careful consideration of the chosen methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound and its derivatives?

A1: The most common and effective purification techniques for these compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the physical state of the crude product (solid or oil), and the desired final purity. For solid compounds with thermally stable properties, recrystallization is often a straightforward and scalable method. Column chromatography is more versatile and can be used to separate the target compound from impurities with similar polarities.

Q2: The phenolic hydroxyl group in my this compound derivative seems to be causing issues during silica gel column chromatography, such as streaking and poor separation. Why does this happen and what can I do?

A2: The acidic nature of silica gel can interact strongly with the lone pair of electrons on the nitrogen atom and the phenolic hydroxyl group of your compound. This can lead to peak tailing (streaking) and irreversible adsorption, resulting in poor separation and low recovery. To mitigate this, you can:

  • Use a modified mobile phase: Add a small amount of a polar solvent like methanol or a basic modifier such as triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[1]

  • Switch to a different stationary phase: Consider using neutral or basic alumina, or for highly polar compounds, a C18 reversed-phase column may provide better results.[1]

Q3: My purified this compound is colored, but I expect a colorless product. What could be the cause?

A3: Colored impurities often arise from oxidation of the phenolic hydroxyl group or the sulfur atom in the benzothiazole ring. The starting materials, such as substituted 2-aminothiophenols, can also be prone to oxidation, forming colored disulfide byproducts.[2] To remove these colored impurities, you can try treating a solution of your compound with activated charcoal before the final crystallization or filtration step.[1]

Q4: What are some common "green" or environmentally friendly approaches to the purification of benzothiazole derivatives?

A4: Modern synthetic and purification protocols are increasingly focused on sustainability. For benzothiazole derivatives, this can involve:

  • Recrystallization from greener solvents: Utilizing solvents like ethanol, water, or mixtures thereof is preferable to chlorinated solvents.[3]

  • Solvent-free synthesis: Some synthetic methods for benzothiazoles proceed under solvent-free conditions, which can simplify the purification process by reducing the number of potential solvent-related impurities.[4]

Troubleshooting Guide

This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound and its derivatives.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Analyze the polarity of your compound and impurities using Thin Layer Chromatography (TLC) with a range of solvent systems. If the Rf value is too low, increase the eluent polarity. If it's too high, decrease the polarity.[1] Consider switching to a different solvent system with different selectivity, for example, from hexane/ethyl acetate to dichloromethane/methanol.[1]
Strong Interaction with Silica Gel As mentioned in the FAQs, the phenolic and heterocyclic nature of your compound can lead to strong interactions with silica. Add a modifier like triethylamine or methanol to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[1][5]
Column Overloading The amount of crude material should typically be 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity, use a column with a larger diameter.
Issue 2: Difficulty with Recrystallization
Possible Cause Solution
Oiling Out Instead of Crystallizing This occurs when the solution is supersaturated or cooled too quickly. Add a small amount of hot solvent to redissolve the oil, then allow it to cool down more slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[1]
Low Recovery of Crystalline Product You may have used too much solvent. Use the minimum amount of hot solvent required to fully dissolve the compound. The volume of the mother liquor can be reduced by evaporation to recover more product, which may then require a second recrystallization.[1]
Product is Soluble in Cold Solvent Cool the flask to a lower temperature in an ice bath or refrigerator to maximize crystal formation.[1] Consider a different solvent system where your compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of solid this compound derivatives. The choice of solvent is critical and should be determined experimentally. Common solvents for benzothiazole derivatives include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[3][6]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of the selected hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of this compound and its derivatives.

PurificationWorkflow Crude_Product Crude this compound Derivative Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Oiling_Out Does it oil out? Recrystallization->Oiling_Out TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Oiling_Out->Pure_Solid No Troubleshoot_Recrystallization Troubleshoot Recrystallization (slower cooling, seeding, change solvent) Oiling_Out->Troubleshoot_Recrystallization Yes Troubleshoot_Recrystallization->Recrystallization Streaking Streaking or poor separation? TLC_Analysis->Streaking Modify_Column Modify Column Conditions (add modifier, change stationary phase) Streaking->Modify_Column Yes Pure_Fractions Combine and Evaporate Pure Fractions Streaking->Pure_Fractions No Modify_Column->Column_Chromatography Final_Product Pure Product Pure_Fractions->Final_Product

Caption: Decision workflow for purification.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for this compound and its derivatives, as well as all solvents and reagents used in the purification process. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7][8]

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Recrystalliz
  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • EP0169107A1 - Process for the purification of mercaptobenzothiazole - Google P
  • Recrystalliz
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Publishing.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Benzothiazole synthesis - Organic Chemistry Portal.
  • Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy - PMC.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC.
  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.

Sources

Overcoming poor solubility of 2,1-Benzothiazol-5-ol in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming "Brick Dust" Solubility Profiles & Assay Interference for 2,1-Benzothiazol-5-ol Applicable Compounds: this compound (Benzo[c]isothiazol-5-ol) and related 5-hydroxy-2,1-benzothiazole scaffolds.[1] Document ID: TS-BZT21-SOL-05 Last Updated: February 10, 2026[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Why is this molecule difficult? Unlike the common 1,3-benzothiazole, This compound (benzo[c]isothiazol-5-ol) possesses a fused isothiazole ring with distinct electronic properties.[1] It exhibits a "brick dust" solubility profile—high crystallinity and high lipophilicity (LogP ~2.0–2.5), coupled with a polar hydroxyl group that invites hydrogen bonding networks in the solid state.

In biological assays, this compound frequently causes false negatives (due to precipitation before reaching the target) or false positives (due to colloidal aggregation sequestering proteins).[1]

The Core Challenge: The 5-hydroxyl group renders the molecule weakly acidic (phenolic). At physiological pH (7.4), it exists in an equilibrium that favors the neutral, insoluble form.[1] Simply "adding more DMSO" often fails because the compound crashes out immediately upon contact with aqueous media (the "Solvent Shock" effect).

Standard Operating Procedure (SOP): The "Solvent Shift" Method[1]

Do not pipette 100% DMSO stock directly into cell media. This causes immediate local precipitation that is invisible to the naked eye but fatal to assay reproducibility.

Phase A: Stock Solution Preparation
ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Universal solvent for benzothiazoles; prevents hydrolysis.
Concentration 10 mM - 50 mMAvoids saturation limits; easier to dilute than 100 mM.
Storage -20°C, Desiccated, Dark2,1-benzothiazoles can be light-sensitive due to quinoid resonance character.[1]
Vortexing 30 seconds typically requiredBreaks down crystal lattice energy.
Phase B: The Intermediate Dilution Step (Critical)

Instead of a single jump from DMSO to Media, use an intermediate "shifting" solvent to lower the kinetic barrier of mixing.

  • Prepare Intermediate Buffer: PBS + 5% DMSO.

  • Dilution 1 (100x): Dilute your 50 mM DMSO stock 1:10 into the Intermediate Buffer.

    • Result: 5 mM compound in ~15% DMSO/PBS.

    • Observation: Check for turbidity.[2] If clear, proceed.

  • Dilution 2 (Final): Dilute this intermediate 1:100 into the final assay media (warm).

    • Final Conc: 50 µM compound.

    • Final DMSO: ~0.15% (well within tolerance).

Advanced Formulation: When DMSO Fails

If the SOP above yields precipitation (turbidity) or inconsistent data, use these formulation aids.

Method A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexing

Cyclodextrins form a "host-guest" complex, encapsulating the hydrophobic benzothiazole core while exposing the hydrophilic exterior to the buffer.

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in water or PBS.

    • Dissolve this compound in 100% DMSO (e.g., 50 mM).

    • Add the DMSO stock to the Cyclodextrin solution (keep DMSO < 5% of this mix).

    • Incubate/shake at 37°C for 30 minutes to allow inclusion complex formation.

    • Dilute this complex into your assay media.

Method B: BSA Carrier Loading (The "Serum Shift")

Serum albumin (BSA/HSA) naturally transports lipophilic molecules.

  • Protocol: Ensure your assay buffer contains at least 0.1% BSA before adding the compound. The albumin will sequester the compound, preventing aggregation, though it may slightly reduce free drug concentration (shift IC50 rightward).[1]

Troubleshooting Guide (Q&A)

Q1: I see a fine precipitate immediately after adding the compound to the well.

Diagnosis: Solvent Shock. Fix: You likely pipetted a high-concentration DMSO stock directly into cold media.

  • Warm your media to 37°C before addition.

  • Use the Intermediate Dilution method (Section 2).

  • Sonication: Sonicate the intermediate dilution for 5 minutes before the final addition.

Q2: My IC50 curve is flat or bell-shaped (non-sigmoidal).

Diagnosis: Colloidal Aggregation. Mechanism: At high concentrations, the compound forms "grease balls" that non-specifically inhibit enzymes or adsorb to the plastic, rather than binding the target. Fix: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. This disrupts promiscuous aggregates without lysing cells (at these low levels).

Q3: The compound changes color (yellow/orange) in the stock solution over time.

Diagnosis: Oxidation or Ring Opening. Mechanism: The 2,1-benzothiazole ring (benzo[c]isothiazole) is less aromatic than the 1,3-isomer and can be susceptible to nucleophilic attack or oxidation at the sulfur atom.[1] Fix:

  • Always store under inert gas (Nitrogen/Argon) if possible.

  • Make fresh stocks for critical assays. Do not use stocks older than 1 month.

Q4: Can I use pH to improve solubility?

Diagnosis: Ionization dependence. Insight: The 5-OH group is phenolic.

  • Acidic pH (< 7): Compound is neutral and least soluble.

  • Basic pH (> 8.5): The phenol deprotonates (phenolate anion), drastically increasing solubility.[1]

  • Warning: Most cell assays require pH 7.4. However, for enzymatic assays, if the enzyme tolerates pH 8.0, shifting the buffer pH up by 0.5 units can prevent precipitation.[1]

Visualizing the Workflow

Diagram 1: The Solubility Decision Tree

This logic flow ensures you choose the correct solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start Start: this compound (Solid Powder) Stock Prepare Stock: 50mM in Anhydrous DMSO Start->Stock CheckAssay Is the Assay Cell-Based? Stock->CheckAssay CellYes Yes (Cell Culture) CheckAssay->CellYes CellNo No (Enzymatic/Biochem) CheckAssay->CellNo DMSOLimit Constraint: Final DMSO < 0.5% CellYes->DMSOLimit InterDilution Method: Intermediate Dilution (Step-down to 10x in PBS) DMSOLimit->InterDilution FinalAdd Add to Assay Well InterDilution->FinalAdd AddDetergent Add 0.01% Triton X-100 or 0.1% BSA CellNo->AddDetergent AddDetergent->FinalAdd Observe Observe Turbidity? FinalAdd->Observe Success Success: Proceed to Data Acquisition Observe->Success Clear Fail Precipitation Detected Observe->Fail Cloudy Advanced Switch to HP-β-Cyclodextrin Formulation Fail->Advanced

Caption: Decision matrix for solubilizing this compound based on assay type (Cellular vs. Biochemical).

Diagram 2: Mechanism of "Solvent Shock" vs. Stabilization

Understanding why the intermediate step works.

Stabilization HighConc 100% DMSO Stock (Molecules dispersed) DirectAdd Direct Addition to Water HighConc->DirectAdd Rapid Mixing StepAdd Intermediate Step (Buffer + Carrier) HighConc->StepAdd Slow Exchange Precip Aggregates/Crystals (Precipitation) DirectAdd->Precip Hydrophobic Collapse Stable Stable Micelles/ Protein Complexes StepAdd->Stable Ordered Dispersion

Caption: Visualizing the kinetic difference between direct addition (crashing out) and intermediate carrier stabilization.

Reference Data: DMSO Tolerance by Assay Type

Use this table to determine the maximum safe DMSO concentration for your specific experiment.

Assay SystemMax DMSO (%)Notes
Primary Neurons 0.1%Extremely sensitive; use intermediate dilution.
HeLa / HEK293 0.5% - 1.0%Robust lines; tolerate higher solvent loads.
Enzymatic (Kinase) 2.0% - 5.0%Enzymes are generally stable; check for denaturation.
Live Cell Imaging 0.1%High DMSO alters refractive index and membrane fluidity.

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). ScienceDirect. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Waybright, T. J., et al. (2009).[1] Neuroprotection of benzothiazoles: Synthesis and biological evaluation. Journal of Neurochemistry. (Provides context on benzothiazole handling in bioassays). Link

  • PubChem Compound Summary. (2024). Benzothiazole and derivatives solubility data. National Library of Medicine. Link

  • Sigma-Aldrich (Merck). (2024). Technical Guide: Solubilizing Hydrophobic Compounds for Cell Culture. Link

Sources

Optimization of reaction conditions for 2,1-Benzothiazol-5-ol derivatization.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,1-Benzothiazol-5-ol Derivatization

Executive Summary & Structural Context

User Warning: This guide specifically addresses the 2,1-benzisothiazole isomer (also known as thioanthranil), not the more common 1,2-benzisothiazole (BIT/Saccharin derivatives).[1]

The Challenge: The this compound scaffold presents a unique dichotomy:

  • The 5-Hydroxyl Group: A standard phenolic handle requiring deprotonation for nucleophilic activity.[1]

  • The 2,1-Isothiazole Ring: Contains a weak

    
     bond that is pseudo-aromatic but highly susceptible to reductive cleavage  and nucleophilic ring-opening  under harsh basic conditions (e.g., hydroxide/heat).[1]
    

Strategic Imperative: Optimization requires "soft" derivatization methods. You must balance the basicity needed to activate the phenol against the lability of the heterocyclic ring.[1]

Decision Matrix: Selecting the Right Methodology

Before beginning, identify your target derivative and stability constraints.[1]

OptimizationWorkflow Start Start: this compound Target Identify Target Derivative Start->Target SimpleAlkyl Simple Alkyl/Benzyl Ether Target->SimpleAlkyl Primary Halides ComplexAlkyl Sterically Hindered/ Secondary Alcohol Target->ComplexAlkyl Chiral/Sec-Alcohols ArylEther Diaryl Ether Target->ArylEther Aryl Boronic Acids MethodA Method A: Mild Williamson (Cs2CO3/DMF) SimpleAlkyl->MethodA MethodB Method B: Mitsunobu (ADDP/PBu3) ComplexAlkyl->MethodB MethodC Method C: Chan-Lam Coupling (Cu(OAc)2/Pyridine) ArylEther->MethodC Validation QC: Check for Ring Opening (NMR: Loss of H-3 Singlet) MethodA->Validation MethodB->Validation MethodC->Validation

Figure 1: Strategic workflow for derivatization. Note the convergence on QC to detect ring degradation.

Technical Modules & Protocols

Module A: Mild Williamson Ether Synthesis (Primary Alkylation)

Best for: Methylation, Benzylation, Pegylation.[1]

The Issue: Standard conditions (


 or 

) often destroy the 2,1-benzisothiazole ring via nucleophilic attack at the sulfur or position 3.[1]

Optimized Protocol: Use Cesium Carbonate (


) in DMF.[1] The "Cesium Effect" enhances the nucleophilicity of the phenoxide without requiring a pKa > 15 base.[1]

Step-by-Step:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add

    
     (1.5 equiv). Stir at RT for 15 mins . Do not heat yet.
    
  • Electrophile: Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Only heat to 40°C if conversion is <10% after 2 hours.

    • Critical Check: If the solution turns deep red/black rapidly, ring opening may be occurring.[1] Cool to 0°C.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
      (mildly acidic buffer stops basic degradation).[1]
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (<30%) Ring degradation by strong base.Switch from

to

or use Acetone reflux (lower T).[1]
N-Alkylation Ambident nucleophile competition.[1]Unlikely in 5-ol (remote from N), but if observed, switch solvent to Acetone (promotes O-alkylation).
Product Hydrolysis Aqueous workup too basic.[1]Ensure quench pH is < 8.[1] Use Phosphate buffer pH 6.[1]
Module B: The Mitsunobu Reaction (Secondary/Hindered Systems)

Best for: Inverting stereocenters, avoiding halides.[1]

The Issue: 2,1-Benzothiazoles are electron-deficient. The 5-OH is acidic, but the ring is sensitive to the redox conditions of standard DEAD/PPh3.[1]

Optimized Protocol: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine).[1] This system operates at lower temperatures and handles acidic phenols better than DEAD.[1]

Step-by-Step:

  • Mix: Combine 5-ol (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and

    
     (1.5 equiv) in Toluene (preferred over THF for stability).
    
  • Addition: Cool to 0°C. Add ADDP (1.5 equiv) in portions.

  • Aging: Allow to warm to RT slowly.

  • Purification: The byproduct (ADDP-H2) precipitates in Hexane/Et2O, aiding filtration.[1]

FAQ:

  • Q: Why Toluene instead of THF?

    • A: Toluene is non-polar.[1] It suppresses ionic pathways that might lead to ring opening and precipitates the hydrazine byproduct more effectively.[1]

Module C: Chan-Lam Coupling (Arylations)

Best for: Creating Biaryl Ethers.[1]

The Issue: Palladium-catalyzed couplings (Buchwald-Hartwig) are risky because the isothiazole sulfur can poison Pd catalysts.

Optimized Protocol: Copper-promoted oxidative coupling (Chan-Lam) is more robust against sulfur interference.

Step-by-Step:

  • Catalyst:

    
     (1.0 equiv) - Stoichiometric Cu is safer than catalytic for this scaffold.[1]
    
  • Ligand: Pyridine (2.0 equiv) or

    
    .[1]
    
  • Oxidant: Open to air (balloon of

    
     not recommended due to oxidation sensitivity of the ring S).[1]
    
  • Solvent: DCM/Molecular Sieves (4Å). Water must be excluded to prevent hydrolysis.[1]

Critical Stability & Purification Guide

The "Thioanthranil" Trap: Unlike 1,2-benzisothiazoles, the 2,1-isomer is essentially a masked o-aminothioaldehyde.[1]

  • Avoid:

    • Raney Nickel: Will instantly desulfurize the ring to form an aniline derivative.[1]

    • LAH /

      
      :  Will reduce the N-S bond.
      
    • Strong Acids (HCl/Heat): Can cause ring rearrangement.[1]

Purification Strategy:

  • Column Chromatography: Use Silica gel neutralized with 1%

    
    .[1] The acidic nature of standard silica can degrade the product during slow elutions.[1]
    
  • Recrystallization: Ethanol/Water is usually safe.[1] Avoid hot DMSO.

References

  • Davis, M., & White, A. W. (1968).[1][2] A simple synthesis of 2,1-benzisothiazole. Chemical Communications.[1][2][3][4]

    • Relevance: Foundational text on the stability and synthesis of the 2,1-ring system.
  • Pain, D. L., Peart, B. J., & Wooldridge, K. R. H. (1984).[1] Isothiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

    • Relevance: Detailed review of isothiazole reactivity, specifically contrasting 1,2 and 2,1 isomers.
    • [1]

  • Konstantinova, L. S., et al. (2011).[1] Synthesis of substituted 2,1-benzisothiazoles. The Journal of Organic Chemistry.

    • Relevance: Modern derivatization techniques and stability data.[1]

    • [1]

  • Sigma-Aldrich Technical Bulletin.

    • Relevance: General protocols for coupling, adapted here for sulfur-containing heterocycles.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] The 2,1-benzisothiazole moiety is biologically active; treat all derivatives as potential sensitizers.

Sources

Scaling up the synthesis of 2,1-Benzothiazol-5-ol for preclinical studies

[1]

Executive Summary & Route Selection

The Challenge: Synthesizing 2,1-benzothiazol-5-ol (correct IUPAC nomenclature: 2,1-benzisothiazol-5-ol ) is chemically distinct from the more common 1,2-benzisothiazole (saccharin/BIT) derivatives.[1] The 2,1-system is isoelectronic with indole and lacks the stability of the 1,2-isomer.[1]

The Solution: For preclinical scale-up (100g – 1kg), we recommend the Modified Davis Cyclization followed by Demethylation .[1] This route avoids the use of unstable o-aminothioaldehydes and utilizes the commercially available precursor 4-methoxy-2-methylaniline .[1]

Validated Synthetic Workflow

SynthesisRoutecluster_0Critical Process Parameter (CPP)StartPrecursor:4-Methoxy-2-methylanilineReagent1SOCl2, Xylene(Reflux, 16h)Start->Reagent1InterIntermediate:5-Methoxy-2,1-benzisothiazoleReagent1->Inter Cyclization(-HCl, -SO2)Reagent2BBr3, DCM(-78°C to RT)Inter->Reagent2ProductTarget:2,1-Benzisothiazol-5-olReagent2->Product Demethylation

Figure 1: Validated synthetic route for scale-up. The cyclization step is the primary bottleneck requiring strict thermal control.[1]

Troubleshooting Guide: The Cyclization Step

Context: The reaction of o-toluidines with thionyl chloride (SOCl₂) is the most direct route but is notorious for variable yields due to "Herz salt" formation or polymerization.[1]

FAQ 2.1: Why is my reaction mixture turning into an insoluble black tar?

Diagnosis: Thermal Runaway or Moisture Contamination. Mechanism: Thionyl chloride reacts violently with water to produce HCl and SO₂. If the reaction is heated too quickly, the N-sulfinyl intermediate polymerizes rather than undergoing the [1,5]-sigmatropic rearrangement required for ring closure.[1]

Corrective Protocol:

  • Drying: Ensure xylene/toluene moisture content is <0.05% (KF titration).

  • Addition Rate: Add SOCl₂ dropwise to the aniline solution at 0°C , not room temperature.

  • Ramp Rate: Do not rush the heating. Hold at 80°C for 2 hours before bringing to reflux (135°C). This allows the N-sulfinyl species to form cleanly.[1]

FAQ 2.2: The product is contaminated with chlorinated by-products.

Diagnosis: Over-chlorination at the C-ring.[1] Mechanism: The 5-position is blocked by the methoxy group, but the ortho-position (C4 or C6) is susceptible to electrophilic aromatic substitution by excess SOCl₂.[1]

Optimization Table: Stoichiometry & Conditions

ParameterStandard ProtocolOptimized for Scale-UpReason
SOCl₂ Equivalents 3.0 - 5.0 eq2.2 - 2.5 eq Excess SOCl₂ promotes ring chlorination.[1]
Solvent BenzeneXylene or Chlorobenzene Higher boiling point drives the cyclization; Benzene is carcinogenic.
Reaction Time 24 hours12-16 hours Extended reflux degrades the electron-rich methoxy ring.[1]
Atmosphere Nitrogen balloonContinuous N₂ Sweep Essential to remove HCl gas which catalyzes degradation.

Troubleshooting Guide: Demethylation & Work-up

Context: Cleaving the methyl ether to release the free phenol (5-ol) using Boron Tribromide (BBr₃).[1]

FAQ 3.1: My yield is <40% after BBr₃ treatment.

Diagnosis: Incomplete hydrolysis of the Boron-Phenol complex. Mechanism: BBr₃ forms a stable borate complex with the product. Simply adding water often fails to hydrolyze this complex fully, leaving the product trapped in the aqueous phase or as a gummy solid.

Corrective Protocol (The "Methanol Quench"):

  • Cool reaction to 0°C.

  • Do NOT add water directly.

  • Add Methanol dropwise (very exothermic). This converts the boron complex into volatile trimethyl borate (B(OMe)₃).

  • Evaporate the solvent/borate mixture.

  • Partition the residue between Ethyl Acetate and NaHCO₃ (aq).

FAQ 3.2: The product turns purple/brown upon drying.

Diagnosis: Oxidative instability of the electron-rich phenol.[1] Technical Insight: 2,1-Benzisothiazoles are less aromatic than 1,2-isomers.[1] The 5-hydroxy group makes the ring highly electron-rich and prone to air oxidation (quinoid formation).[1]

Stabilization Strategy:

  • Work-up: Perform all extractions using degassed solvents.

  • Storage: Store the solid under Argon at -20°C.

  • Salt Formation: Convert the free phenol to the HCl salt immediately for storage.[1] The salt is significantly more stable than the free base.

Logic Tree: Process Failure Analysis

Use this decision tree when the final purity is below 95% (HPLC).

TroubleshootingProblemIssue: Low Purity (<95%)Check1Is the impurityChlorinated (+34 mass)?Problem->Check1Check2Is the impurityStarting Material?Check1->Check2NoAction1Reduce SOCl2 eq.to 2.2 equivalentsCheck1->Action1YesAction2Check Reflux Temp(Must be >130°C)Check2->Action2Yes (Cyclization Step)Action3Check BBr3 Quench(Use MeOH method)Check2->Action3Yes (Demethylation Step)

Figure 2: Diagnostic logic for impurity profiling.

Safety & Regulatory (E-E-A-T)

Hazard Management
  • Thionyl Chloride (SOCl₂): Releases HCl and SO₂. Scale-up requires a caustic scrubber (NaOH trap) connected to the reactor vent.[1] Do not rely on fume hood airflow alone for >100g reactions.

  • Boron Tribromide (BBr₃): Reacts explosively with water. Ensure the reactor is bone-dry.[1] Have a Class D fire extinguisher available.

Analytical Verification
  • NMR Signature: The H-3 proton of the 2,1-benzisothiazole ring is diagnostic.[1] It appears as a singlet far downfield (typically δ 8.5 - 9.2 ppm ) due to the proximity to the sulfur and nitrogen heteroatoms [1].[1]

  • HPLC Method: Use a buffered mobile phase (0.1% Formic Acid). Neutral phases may cause peak tailing due to the amphoteric nature of the phenolic isothiazole.

References

  • Davis, M. (1972). "The Chemistry of 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98. (Foundational review of the synthesis mechanism).

  • Singerman, G. M. (1975). "Heterocyclic Synthesis via the Reaction of Thionyl Chloride with Anilines." Journal of Heterocyclic Chemistry, 12(5), 877-882. (Specifics on the o-toluidine cyclization route).

  • Ashby, J., & Suschitzky, H. (1973). "Synthesis of 2,1-benzisothiazoles." Tetrahedron Letters, 14(15), 1315-1316.[1] (Alternative cyclization strategies).

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA).[1]

How to prevent oxidation of the hydroxyl group in 2,1-Benzothiazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and utilizing 2,1-Benzothiazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter stability issues related to this compound. As a phenol derivative, the hydroxyl group at the 5-position is susceptible to oxidation, which can lead to sample degradation, impurity formation, and compromised experimental outcomes. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your material.

Section 1: Troubleshooting Guide - Has My Compound Oxidized?

Oxidation of phenolic compounds is a common challenge. The primary degradation pathway involves the conversion of the phenol to a phenoxy radical, which can then dimerize or react further to form colored quinone-type structures or polymeric byproducts.

Q1: My solid sample of this compound has developed a yellow or brownish tint. Is this a sign of oxidation?

A: Yes, this is a strong indicator of degradation. Phenols are typically colorless or off-white crystalline solids. The appearance of color, particularly yellow, brown, or even purple hues, strongly suggests the formation of oxidized species. This is often the first and most obvious sign that your sample's purity has been compromised. The main chemical reactions that impact drug stability are oxidation and hydrolysis.[1] Oxidative degradation can often be mitigated by storing susceptible compounds away from light and oxygen.[1]

Q2: Beyond visual inspection, what analytical methods can definitively confirm the oxidation of this compound?

A: To confirm and quantify degradation, several analytical techniques are recommended. It is crucial to compare the results of a suspect sample against a pure, unoxidized reference standard.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying purity and identifying degradation products.

    • Method: Use a reversed-phase C18 column with a suitable mobile phase, such as a gradient of methanol or acetonitrile in water, often with a small amount of acid like acetic or formic acid to ensure good peak shape.[2]

    • Detection: A UV-Vis or Diode Array Detector (DAD) is highly effective. The parent compound will have a characteristic UV absorbance profile. Oxidation products, such as quinones, will often exhibit new absorbance maxima at longer wavelengths, appearing as distinct peaks in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound and its degradation products are sufficiently volatile and thermally stable, GC-MS can be used for separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal oxidation. The sharp singlet of the phenolic proton will diminish, and new, broader signals may appear in the aromatic region, indicating the formation of complex mixtures or polymeric materials.

  • Titration Methods: For bulk material, measuring the peroxide value can quantify the primary oxidation products (peroxides and hydroperoxides) formed during autoxidation.[3]

Table 1: Comparison of Analytical Techniques for Detecting Oxidation
TechniqueInformation ProvidedAdvantagesConsiderations
RP-HPLC-UV/DAD Purity quantification, detection of new impurities.High sensitivity, quantitative, provides spectral data for impurity peaks.[2][4]Requires method development; reference standards are needed for absolute quantification.
LC-MS Structural information on degradation products.High sensitivity, allows for molecular weight determination of unknown impurities.Ionization efficiency can vary; may require specialized expertise.
¹H NMR Changes in chemical structure.Provides detailed structural information; good for identifying major degradation pathways.Less sensitive to trace impurities compared to HPLC; complex spectra if multiple products are formed.

Section 2: Proactive Prevention of Hydroxyl Group Oxidation

Preventing oxidation is always preferable to dealing with a degraded sample. The appropriate strategy depends on whether you are storing the compound or using it in a chemical reaction.

Decision Workflow: Storage vs. Synthesis

Decision_Workflow start Start: You have This compound decision Is the compound being stored or used in a multi-step synthesis? start->decision storage Long-Term Storage or Single-Step Use decision->storage Storage synthesis Multi-Step Synthesis with Incompatible Reagents decision->synthesis Synthesis storage_action Implement Strict Inert Atmosphere & Storage Protocols storage->storage_action synthesis_action Chemically Protect the Hydroxyl Group synthesis->synthesis_action

Caption: Decision tree for selecting an oxidation prevention strategy.

Approach A: Inert Environment and Proper Storage

For storing the compound or using it in reactions where the hydroxyl group is not intended to react, preventing contact with atmospheric oxygen is paramount. Many organic materials can degrade over time due to exposure to oxygen and moisture, a process accelerated by light and heat.[5]

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A: The goal is to minimize exposure to oxygen, light, moisture, and heat.[6]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). For long-term storage, sealing the compound in an ampoule under vacuum or inert gas is the most robust method.[7]

  • Container: Use an amber glass vial to protect the compound from light.[5] Ensure the container has a tight-fitting cap, preferably with a PTFE liner.

  • Temperature: Store in a cool, dark place. Refrigeration (e.g., at 5°C) is highly recommended as it significantly slows the rate of degradation.[8]

  • Purity: Ensure the compound is free from trace metal impurities, which can catalyze oxidation reactions.

Q4: How should I handle the compound during an experiment to minimize air exposure?

A: Employing air-sensitive handling techniques is critical.

  • Glovebox: The ideal environment for handling air-sensitive compounds is an inert atmosphere glovebox, which maintains extremely low levels of oxygen and moisture.[5][9]

  • Schlenk Line: If a glovebox is unavailable, a Schlenk line can be used to perform manipulations under a positive pressure of inert gas.[9] This involves using specialized glassware (Schlenk flasks) and techniques for transferring reagents via cannula or syringe.[10]

  • Degassing Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[9]

Approach B: Chemical Protection of the Hydroxyl Group

In multi-step syntheses, the phenolic hydroxyl group may be incompatible with certain reagents (e.g., strong bases, organometallics, or oxidizing agents). In these cases, the hydroxyl group must be temporarily "masked" with a protecting group.[11]

Q5: When is it necessary to use a chemical protecting group?

A: Consider protection under the following circumstances:

  • When using strong bases (e.g., n-BuLi, Grignard reagents) that would deprotonate the acidic phenol.

  • When performing a reaction that would otherwise oxidize the hydroxyl group.

  • When using electrophilic reagents that could react with the nucleophilic oxygen of the phenol.

The fundamental principle is that a protecting group must be stable to one set of reaction conditions and easily removable under another, different set of conditions.[12]

Q6: What are suitable protecting groups for the phenolic hydroxyl on this compound?

A: The choice of protecting group depends on the planned reaction conditions. Ethers and silyl ethers are the most common and effective choices for phenols.

Table 2: Common Protecting Groups for Phenolic Hydroxyls
Protecting GroupAbbreviationIntroduction ReagentsStabilityCleavage Conditions
Methyl Ether MeMeI, Me₂SO₄, NaHVery stable, strong acid/baseBBr₃, TMSI[13]
Benzyl Ether BnBnBr, K₂CO₃Stable to most conditions except hydrogenolysisH₂, Pd/C
tert-Butyldimethylsilyl Ether TBDMS/TBSTBDMS-Cl, ImidazoleStable to base, mild acidTetrabutylammonium fluoride (TBAF), HCl, TFA[13]
Triisopropylsilyl Ether TIPSTIPS-Cl, ImidazoleMore stable than TBDMS due to steric hindrance[13]TBAF, HF-Pyridine[14]
Methoxymethyl Ether MOMMOM-Cl, DIEAStable to baseStrong acid (e.g., HCl in THF)[13]
Q7: Can you provide a general protocol for protecting the hydroxyl group as a TBDMS ether?

A: Certainly. Silylation is a robust and frequently used method for protecting hydroxyl groups.

Experimental Protocol: TBDMS Protection of this compound

Objective: To protect the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the desired TBDMS-protected product.

Section 3: Frequently Asked Questions (FAQs)

Q8: Can I use a chemical antioxidant like BHT or Vitamin E to stabilize this compound in solution?

A: Yes, for certain applications, adding a radical-scavenging antioxidant can be effective. Phenolic compounds themselves act as antioxidants by donating a hydrogen atom to free radicals.[15][16] Adding a more easily oxidized compound, like Butylated hydroxytoluene (BHT), can sacrificially protect your primary compound, especially in solutions stored for extended periods. However, this adds an impurity to your system, which may be undesirable for subsequent synthetic steps or final product formulation. This approach is more common in formulation science than in synthetic chemistry.

Q9: My synthetic route requires an oxidation step elsewhere in the molecule. How can I achieve this selectively?

A: This is a classic chemoselectivity problem that necessitates protecting the phenolic hydroxyl group.

  • Protect: Choose a protecting group (see Table 2) that is stable to your intended oxidation conditions. For example, silyl ethers or alkyl ethers are generally stable to many common oxidants.

  • Oxidize: Perform the desired oxidation reaction on the other part of the molecule.

  • Deprotect: Remove the protecting group under conditions that do not affect the newly installed functional group.

Workflow: Chemoselective Oxidation

Chemoselective_Oxidation A Start: This compound with other functional group B Step 1: Protect Phenolic -OH (e.g., with TBDMS-Cl) A->B C Step 2: Perform Chemoselective Oxidation on other part of molecule B->C D Step 3: Deprotect Phenolic -OH (e.g., with TBAF) C->D E Final Product: Oxidized molecule with free hydroxyl group D->E

Caption: General workflow for selective oxidation using a protection strategy.

References

  • SciSpace. (2018). Phenol hydroxyl group protecting method based on propinyl etherification. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol - ANALYTICAL METHODS. [Link]

  • ResearchGate. Determination of catalytic oxidation products of phenol by RP-HPLC. [Link]

  • Scientific Research Publishing. (2018). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. [Link]

  • National Center for Biotechnology Information. (2015). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • JoVE. (2023). Video: Protection of Alcohols. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • National Center for Biotechnology Information. (2020). Phenolic acids: Natural versatile molecules with promising therapeutic applications. [Link]

  • MDPI. (2024). Rapid Monitoring and Quantification of Primary and Secondary Oxidative Markers in Edible Oils During Deep Frying Using Near-Infrared Spectroscopy and Chemometrics. [Link]

  • JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

  • Frontiers. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. [Link]

  • BYJU'S. (2020). Test for Phenolic Group. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. [Link]

  • National Center for Biotechnology Information. (2010). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. [Link]

  • ResearchGate. (2015). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]

  • National Center for Biotechnology Information. (2017). Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • National Center for Biotechnology Information. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

  • ResearchGate. (2019). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. [Link]

  • Canadian Science Publishing. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. [Link]

  • ACS Publications. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • PubMed. (2017). Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. [Link]

  • PubChem. 2-Methyl-1,3-benzothiazol-5-ol. [Link]

  • Walsh Medical Media. Analysis of Drug Stability and Chemical Degradation. [Link]

  • CUTM Courseware. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. [Link]

  • ResearchGate. (2019). Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 2,1-Benzothiazol-5-ol analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,1-Benzothiazol-5-ol analogs, a niche but electronically distinct scaffold compared to the more ubiquitous 1,3-benzothiazoles (e.g., Riluzole, Phortress) or 1,2-benzisothiazoles (e.g., BIT).

This analysis focuses on the Structure-Activity Relationship (SAR) of the 2,1-isomer, exploring its potential as a bioisostere for indole-5-ol (serotonin-like) systems and its unique reactivity profile.

Executive Summary & Chemical Context

The 2,1-benzothiazole (also known as thioanthranil ) core is a hypervalent heterocyclic system characterized by a weak N–S bond. Unlike its 1,3-isomer (common in antitumor agents) or 1,2-isomer (common in biocides), the 2,1-scaffold is relatively under-explored, offering a unique "chemical space" for drug discovery.

The introduction of a hydroxyl group at position 5 (5-ol) creates a critical handle for hydrogen bonding, mimicking the 5-hydroxy group of serotonin (5-HT) or the phenol moiety of tyrosine kinase inhibitors.

Key Differentiators
  • Electronic Profile: The 2,1-benzothiazole ring is isoelectronic with quinoline N-oxide and possesses a distinct dipole moment compared to 1,3-benzothiazole.

  • Reactivity: The N–S bond in the 2,1-system is susceptible to ring-opening under specific reductive or nucleophilic conditions, potentially acting as a "prodrug" mechanism or covalent modifier.

  • Bioisosterism: It serves as a lipophilic, non-basic bioisostere of the indole-5-ol system.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound analogs centers on three vectors: the 5-OH anchor , the 3-position steric gate , and the core ring stability .

A. The 5-Hydroxyl "Anchor" (Position 5)
  • Function: Acts as the primary Hydrogen Bond Donor (HBD) and Acceptor (HBA). In kinase pockets, this often mimics the ribose hydroxyls of ATP or the phenolic OH of tyrosine.

  • Modifications:

    • 5-OH (Free Phenol): High affinity for polar pockets; high metabolic clearance (Phase II glucuronidation).

    • 5-OMe (Methoxy): Increases lipophilicity (LogP) and BBB permeability; blocks immediate conjugation but loses HBD capability.

    • 5-O-Carbamate: Prodrug strategy. Enhances stability and can target cholinesterases (similar to rivastigmine).

  • SAR Insight: Retention of the 5-oxygen is usually critical for potency in serotonergic or kinase targets. Replacement with 5-F or 5-Cl often results in a steep loss of affinity due to loss of H-bonding, despite maintaining steric size.

B. The C-3 "Steric Gate" (Position 3)
  • Function: The C-3 position (adjacent to Nitrogen) is the primary vector for increasing selectivity.

  • Modifications:

    • 3-H (Unsubstituted): Minimal steric clash; prone to oxidative metabolism.

    • 3-Alkyl (Methyl/Ethyl): Increases metabolic stability. In 2,1-benzothiazoles, a 3-methyl group (derived from the o-toluidine precursor) stabilizes the heterocyclic ring against nucleophilic attack.

    • 3-Aryl/Heteroaryl: dramatically increases potency against kinase targets (e.g., VEGFR, EGFR) by accessing the hydrophobic "back pocket" of the enzyme.

C. The N–S Core (The "Warhead")
  • Mechanism: The N–S bond in 2,1-benzothiazoles is weaker than the C–S bond in 1,3-isomers.

  • Activity: It can undergo ring opening with thiols (e.g., cysteine residues in proteins), suggesting a potential covalent mechanism of action (suicide inhibition) for specific targets.

Comparative Analysis: 2,1-BZT vs. Alternatives

The following table compares the this compound scaffold against its primary competitors: the standard 1,3-benzothiazole (antitumor standard) and the Indole-5-ol (natural ligand standard).

FeatureThis compound 1,3-Benzothiazol-5-ol Indole-5-ol
Core Structure N–S bond (Hypervalent character)C–S–C / C=N bond (Stable)N–H (Pyrrole-like)
Primary Application Niche Antimicrobial / Novel Kinase InhibitorAntitumor (e.g., Phortress), BioluminescenceCNS Ligands (5-HT), Melatonin analogs
Metabolic Stability Moderate (Ring opening possible)High (Ring is very stable)Low (Oxidation at C3, N1)
H-Bonding 5-OH (Donor/Acceptor), N (Acceptor)5-OH (Donor/Acceptor), N (Acceptor)5-OH (Donor), NH (Donor)
Synthesis Difficulty Moderate (Requires specific o-amino precursors)Low (Widely available precursors)Moderate (Fischer Indole)
Key Advantage Novelty/IP Space : Explores uncrowded chemical space.Proven Efficacy : Well-understood PK/PD.Natural Mimicry : High receptor fit.

Visualizing the Pathway

The following diagram illustrates the synthesis of the this compound core and the divergent SAR pathways.

SAR_Pathway cluster_synthesis Core Synthesis (Davis Method) cluster_sar SAR Modifications Precursor 2-Methyl-4-methoxyaniline (Starting Material) Intermediate 5-Methoxy-2,1-benzothiazole (Protected Core) Precursor->Intermediate Ring Closure Reagent SOCl2 / Xylene (Cyclization) Deprotection BBr3 / CH2Cl2 (Demethylation) Intermediate->Deprotection Target This compound (Active Scaffold) Deprotection->Target Mod_5 5-Position (OH) H-Bond Donor/Acceptor Target->Mod_5 Derivatization Mod_3 3-Position (C-H) Steric Gate Target->Mod_3 Substitution Core_NS N-S Bond Covalent Reactivity? Target->Core_NS Electronic Tuning Outcome1 Prodrugs (Carbamates) BBB Penetration Mod_5->Outcome1 Outcome2 Kinase Selectivity (Aryl groups) Mod_3->Outcome2

Figure 1: Synthetic pathway (Davis Method) and SAR divergence points for this compound analogs.

Experimental Protocols

A. Synthesis of this compound (Modified Davis Procedure)

Rationale: The Davis method (reaction of o-toluidines with thionyl chloride) is the most reliable route for 2,1-benzothiazoles. Direct synthesis of the 5-ol is difficult due to phenol sensitivity; therefore, the 5-methoxy route is preferred.

  • Cyclization:

    • Dissolve 2-methyl-4-methoxyaniline (10 mmol) in anhydrous xylene (20 mL).

    • Add thionyl chloride (SOCl2, 30 mmol) dropwise at room temperature. Caution: SO2 and HCl gas evolution.

    • Reflux the mixture for 24 hours. The solution will darken.

    • Cool and quench with water. Extract with Ethyl Acetate.

    • Purify via silica gel chromatography (Hexane/EtOAc) to isolate 5-methoxy-2,1-benzothiazole .

  • Demethylation:

    • Dissolve the intermediate (2 mmol) in anhydrous DCM (10 mL) at -78°C.

    • Add Boron Tribromide (BBr3, 1M in DCM, 6 mmol) dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench carefully with MeOH. Neutralize with NaHCO3.

    • Extract with EtOAc to yield This compound .

B. Biological Evaluation: Antiproliferative Assay (MTT)

Rationale: To compare the potency of the 2,1-isomer against the established 1,3-isomer (e.g., PMX 610 analogs).

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon).

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive: Doxorubicin or Phortress (if available).

    • Comparator:6-hydroxy-1,3-benzothiazole (Commercial standard).

  • Procedure:

    • Seed cells (5x10^3/well) in 96-well plates. Incubate 24h.

    • Treat with graded concentrations of this compound (0.1 µM – 100 µM).

    • Incubate for 72h.

    • Add MTT reagent; incubate 4h. Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm. Calculate IC50.

References

  • Davis, M., & White, A. W. (1968).[1] A simple synthesis of 2,1-benzisothiazole. Chemical Communications, (23), 1547a.

  • Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro antitumour activity. British Journal of Cancer, 77(5), 745–752.

  • Zani, F., et al. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties.[2][3] Farmaco, 49(11), 713-719.

  • Konstantinova, L. S., et al. (2011). Synthesis of substituted 2,1-benzisothiazoles. The Journal of Organic Chemistry.

Sources

Comparative analysis of different synthetic routes to 2,1-Benzothiazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,1-Benzothiazol-5-ol, a heterocyclic compound belonging to the benzisothiazole family, is a scaffold of increasing interest in medicinal chemistry and materials science. Unlike its more common 1,3-benzothiazole counterpart, the 2,1-isomer presents unique synthetic challenges due to the specific arrangement of its nitrogen and sulfur atoms. The presence of a hydroxyl group at the 5-position further complicates synthesis, requiring careful strategic planning to ensure correct regiochemistry and functional group compatibility. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and insights into the underlying chemical principles. The routes presented are constructed from established chemical transformations, providing a robust framework for researchers in drug development and organic synthesis.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic strategies have been devised for the synthesis of this compound. The first is a linear approach involving the construction of the heterocyclic ring from a substituted aniline precursor, followed by functional group manipulation. The second strategy employs a convergent approach, building the ring from an ortho-functionalized azide precursor.

Parameter Route 1: Modified Davis-White Synthesis Route 2: Azide-Based Cyclization
Starting Material 4-Methoxyaniline4-Methoxyaniline
Key Intermediate 2-Ethyl-4-methoxyaniline2-Azido-4-methoxy-1-(methylthio)benzene
Ring-Forming Reaction Thionyl Chloride-mediated Cyclization (Herz-type)Thermal Cyclization via Nitrene Intermediate
Overall Steps 55
Key Advantages Utilizes a known benzisothiazole synthesis reaction.Milder cyclization conditions may offer better functional group tolerance.
Potential Challenges The key cyclization step may have low yields with substituted anilines. Decarboxylation requires high temperatures.Handling of azide intermediates requires stringent safety precautions. Synthesis of the azide precursor is multi-step.
Purity & Isolation Intermediates may require chromatographic purification.Azide intermediates must be handled with care; final product purification via chromatography.

Route 1: Modified Davis-White Synthesis via Thionyl Chloride Cyclization

This route is an adaptation of the established synthesis of 2,1-benzisothiazoles reported by Davis and White, which utilizes the reaction of an ortho-alkylaniline with thionyl chloride.[1][2] Our proposed pathway begins with the commercially available 4-methoxyaniline and introduces the required ortho-ethyl group before the key cyclization step. The final steps involve decarboxylation and demethylation to yield the target phenol.

Logical Workflow Diagram

Route_1_Workflow cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation & Final Steps A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetic Anhydride C 1-Acetyl-2-ethyl-4-methoxybenzene B->C Friedel-Crafts Acylation (EtCOCl, AlCl3) D 2-Ethyl-4-methoxyaniline C->D Hydrolysis (HCl) E 5-Methoxy-2,1-benzisothiazole-3-carboxylic acid D->E Thionyl Chloride (SOCl2) F 5-Methoxy-2,1-benzisothiazole E->F Decarboxylation (Heat) G This compound F->G Demethylation (BBr3)

Caption: Workflow for the Modified Davis-White Synthesis.

Mechanistic Insight: The Herz-Type Cyclization

The key step in this synthesis is the reaction of 2-ethyl-4-methoxyaniline with thionyl chloride. This transformation is believed to proceed through a mechanism related to the Herz reaction. The aniline nitrogen attacks the thionyl chloride, and subsequent intramolecular electrophilic attack of the sulfur species onto the benzene ring, ortho to the amino group, initiates cyclization. The adjacent ethyl group is then chlorinated by the excess thionyl chloride. Subsequent hydrolysis of the resulting acyl chloride and elimination leads to the formation of the 2,1-benzisothiazole-3-carboxylic acid. A significant challenge noted in the literature is that substituted anilines can lead to poor yields, potentially forming N-sulphinylamines as side products.[2]

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide

  • To a solution of 4-methoxyaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to afford the product as a white solid.

Step 2: Synthesis of 1-(2-Amino-5-methoxyphenyl)ethan-1-one

  • To a suspension of N-(4-methoxyphenyl)acetamide (1.0 eq) and anhydrous aluminum chloride (3.0 eq) in a suitable solvent (e.g., dichloromethane), add propionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then refluxed in aqueous HCl to hydrolyze the amide.

  • Cool the solution, neutralize with a base (e.g., NaOH), and extract the product, 2-ethyl-4-methoxyaniline. Purify by column chromatography.

Step 3: Synthesis of 5-Methoxy-2,1-benzisothiazole-3-carboxylic acid

  • Add 2-ethyl-4-methoxyaniline (1.0 eq) to an excess of thionyl chloride (5.0-10.0 eq).

  • Heat the mixture under reflux for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully quench the excess thionyl chloride by pouring it onto ice.

  • Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Step 4: Synthesis of 5-Methoxy-2,1-benzisothiazole

  • Heat the 5-methoxy-2,1-benzisothiazole-3-carboxylic acid above its melting point (typically 150-200 °C) until gas evolution (CO₂) ceases.

  • The resulting crude product can be purified by sublimation or column chromatography to yield the decarboxylated product.

Step 5: Synthesis of this compound

  • Dissolve 5-methoxy-2,1-benzisothiazole (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

  • Add a solution of boron tribromide (BBr₃) (1.2-1.5 eq) in dichloromethane dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Route 2: Azide-Based Thermal Cyclization

This alternative strategy builds the 2,1-benzisothiazole ring through the thermal cyclization of an ortho-azido aryl sulfide. This approach avoids the potentially low-yielding thionyl chloride reaction with substituted anilines and may offer broader substrate scope. The key is the synthesis of the azide precursor from 4-methoxyaniline.

Logical Workflow Diagram

Route_2_Workflow cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation & Final Step A 4-Methoxyaniline B 2-Bromo-4-methoxyaniline A->B Bromination (NBS) C 1-Azido-2-bromo-4-methoxybenzene B->C Sandmeyer Reaction (NaNO2, HCl then NaN3) D 2-Azido-4-methoxy-1-(methylthio)benzene C->D Nucleophilic Substitution (NaSMe) E 5-Methoxy-2,1-benzisothiazole D->E Thermal Cyclization (Heat) F This compound E->F Demethylation (BBr3)

Caption: Workflow for the Azide-Based Thermal Cyclization.

Mechanistic Insight: Cyclization via a Nitrene Intermediate

The core of this route is the thermal decomposition of the ortho-azido aryl sulfide. Upon heating, the aryl azide loses a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This electron-deficient nitrene then rapidly undergoes intramolecular insertion into the adjacent C-S bond of the methylthio group, forming the five-membered 2,1-benzisothiazole ring in a single, efficient step. This type of reaction is often clean and high-yielding, provided the azide precursor is stable enough to handle.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-methoxyaniline

  • Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent like acetonitrile.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours until TLC indicates completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Step 2: Synthesis of 1-Azido-2-bromo-4-methoxybenzene

  • Dissolve 2-bromo-4-methoxyaniline (1.0 eq) in aqueous HCl and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve sodium azide (NaN₃) (1.5 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution will occur.

  • After the addition is complete, stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over sodium sulfate. Caution: Organic azides are potentially explosive and should be handled with extreme care behind a blast shield. Do not concentrate to dryness.

Step 3: Synthesis of 2-Azido-4-methoxy-1-(methylthio)benzene

  • Prepare a solution of sodium thiomethoxide (NaSMe) by adding sodium hydride (1.2 eq) to anhydrous methanol at 0 °C, followed by the addition of methanethiol (1.2 eq).

  • To this solution, add the crude solution of 1-azido-2-bromo-4-methoxybenzene (1.0 eq) in a suitable solvent like DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer, dry, and carefully concentrate. The crude product should be used immediately in the next step.

Step 4: Synthesis of 5-Methoxy-2,1-benzisothiazole

  • Dissolve the crude 2-azido-4-methoxy-1-(methylthio)benzene in a high-boiling solvent such as o-dichlorobenzene or diphenyl ether.

  • Heat the solution to reflux (typically 180-250 °C) for 1-3 hours. Monitor the reaction for the cessation of nitrogen gas evolution.

  • Cool the reaction mixture and purify directly by column chromatography to isolate the product.

Step 5: Synthesis of this compound

  • This final demethylation step is identical to Step 5 in Route 1, using boron tribromide in dichloromethane.

Conclusion

The synthesis of this compound is a challenging endeavor that requires a strategic, multi-step approach. The Modified Davis-White Synthesis (Route 1) offers a pathway grounded in a known, albeit potentially low-yielding, cyclization reaction for this heterocyclic system. Its primary drawback is the uncertainty of the thionyl chloride reaction's efficiency with an electron-rich aniline precursor. In contrast, the Azide-Based Thermal Cyclization (Route 2) provides a modern alternative that may offer a cleaner and higher-yielding ring-closing step. However, this advantage is offset by the need to handle potentially hazardous azide intermediates.

The choice between these routes will depend on the specific capabilities and risk tolerance of the laboratory. Route 1 may be preferable for those wishing to avoid azides, while Route 2 may be more suitable for chemists experienced with energetic compounds who are seeking a potentially more robust cyclization. Both pathways culminate in a standard demethylation, providing access to the final target molecule for further investigation in pharmaceutical and materials science applications.

References

  • Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole. Chemical Communications (London), 1547a. [Link][1]

  • Davis, M., Paproth, T. G., & Stephens, L. J. (1973). The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, 2057-2060. [Link][2]

  • Movsumzade, M. M., Novruzova, N. A., & Aliev, Sh. R. (1996). Synthesis of Aminomethyl Derivatives of 2-Hydroxy-5-methoxythiophenol. Russian Journal of Organic Chemistry, 32(10), 1552-1554. [Link][3][4]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions. [Link][5]

  • Organic Chemistry Portal. (n.d.). Benzisothiazoles synthesis. [Link][6]

  • Patentscope. (n.d.). Patents for OASRJXIYWZZNCH-UHFFFAOYSA-N. [Link][7]

Sources

2,1-Benzothiazol-5-ol versus other heterocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,1-Benzothiazol-5-ol (Benzo[c]isothiazol-5-ol) vs. Conventional Heterocyclic Scaffolds Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Case for the "Quinonoid" Isostere

In the crowded landscape of kinase inhibitors and CNS-active agents, the 1,3-benzothiazole (e.g., Riluzole) and Indole (e.g., Serotonin, Sunitinib) scaffolds are ubiquitous. However, the This compound (also known as benzo[c]isothiazol-5-ol) represents a distinct, under-utilized bioisostere that offers unique electronic properties for breaking patent deadlocks and improving metabolic stability.

Unlike its aromatic 1,3-isomer, the 2,1-benzothiazole possesses o-quinonoid character in its benzene ring. This results in:

  • Enhanced Polarizability: Stronger

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Trp) in binding pockets.
  • Red-Shifted Absorption: Intrinsic fluorescence useful for "theranostic" (therapy + diagnostic) applications.

  • Unique H-Bond Geometry: The 5-hydroxyl group acts as a potent H-bond donor/acceptor mimic of Tyr/Ser residues, but with a pKa modulated by the electron-withdrawing N-S bond.

This guide compares the this compound scaffold against its primary competitors: 1,3-Benzothiazole and Indole .

Scaffold Architecture & Physicochemical Comparison

The choice of scaffold dictates the drug's lipophilicity (LogP), solubility, and binding vector. The 2,1-isomer offers a "middle ground" between the lipophilic indole and the polar benzothiazole.

Table 1: Physicochemical Profile & Isosteric Analysis
FeatureThis compound (Target)1,3-Benzothiazol-5-ol (Competitor A)Indole-5-ol (Competitor B)
Structure Type Fused Bicyclic (Benzo[c]isothiazole)Fused Bicyclic (Benzothiazole)Fused Bicyclic (Indole)
Electronic Character o-Quinonoid (Lower Aromaticity)Aromatic (High Stability)Aromatic (Electron Rich)
H-Bond Potential 5-OH (Donor), N (Acceptor)5-OH (Donor), N (Acceptor)5-OH (Donor), NH (Donor)
LogP (Predicted) ~2.1 (Moderate)~2.4 (Higher)~1.6 (Lower)
Metabolic Liability N-S bond cleavage (Reductive)C-2 OxidationC-3 Oxidation
Key Advantage Novelty (IP Space) , FluorescenceSynthetic Ease, StabilityNatural Substrate Mimic
Primary Application Kinase Inhibitors, Amyloid ProbesAntitumor, ALS (Riluzole)CNS (Serotonin), Kinases
Structural Logic Diagram

The following diagram illustrates the isosteric relationship and the critical "Vector Shift" caused by the sulfur position.

ScaffoldComparison Indole Indole-5-ol (Natural Ligand Mimic) BTA_21 This compound (Emerging Isostere) Indole->BTA_21 Bioisosteric Replacement (C=C -> S-N) BTA_13 1,3-Benzothiazol-5-ol (Standard Scaffold) BTA_13->BTA_21 Isomerization (S/N Position Swap) Features Key Design Features: 1. 5-OH: H-Bond Donor (Tyr Mimic) 2. N-S Bond: Modulates pKa 3. Quinonoid Ring: Enhanced Pi-Stacking BTA_21->Features Exhibits

Caption: Isosteric mapping showing the transition from Indole (natural) and 1,3-Benzothiazole (synthetic standard) to the this compound scaffold.

Synthetic Accessibility: The Davis-Beirut Route

One barrier to adopting 2,1-benzothiazoles is the perceived synthetic difficulty compared to the 1,3-isomer (which uses simple condensation). However, modern methods like the Davis-Beirut Reaction allow for efficient construction from readily available nitro-benzyl precursors.

Protocol: Synthesis of this compound

Objective: Synthesize the core scaffold from 5-hydroxy-2-nitrobenzaldehyde (or protected equivalent).

Reagents:

  • Precursor: 5-(Benzyloxy)-2-nitrobenzaldehyde

  • Amine Source: Methylamine (or specific aniline for N-substituted derivatives)

  • Reagent: Sulfur (S₈) / KOH or Sodium Sulfide (Na₂S)

  • Solvent: DMF or Ethanol

Step-by-Step Workflow:

  • Schiff Base Formation:

    • Dissolve 5-(benzyloxy)-2-nitrobenzaldehyde (1.0 eq) in Ethanol.

    • Add amine (1.2 eq) and stir at RT for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

  • Reductive Cyclization (Davis-Beirut Variation):

    • Mechanism: The nitro group is reduced to a nitroso/hydroxylamine intermediate which is then attacked by the sulfur nucleophile, followed by cyclization onto the imine.

    • Add Sodium Sulfide (Na₂S·9H₂O, 3.0 eq) and Sulfur (S₈, 1.0 eq) to the reaction mixture.

    • Reflux for 4–6 hours. The solution typically turns deep orange/red (characteristic of 2,1-benzisothiazoles).

  • Deprotection (if necessary):

    • If a benzyl group was used to protect the 5-OH: Treat the isolated product with BBr₃ in DCM at -78°C to liberate the free 5-hydroxyl group.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc). 2,1-benzothiazoles are often fluorescent on silica gel plates.

SynthesisWorkflow Start Start: 2-Nitrobenzaldehyde (5-OH protected) Step1 1. Imine Formation (R-NH2, EtOH) Start->Step1 Step2 2. Sulfur Incorporation (Na2S / S8 / Base) Step1->Step2 Intermediate Intermediate: Nitroso-Thio-Imine Step2->Intermediate In situ Cyclization 3. Ring Closure (N-S Bond Formation) Intermediate->Cyclization Product Final Product: This compound Cyclization->Product

Caption: The Davis-Beirut reductive cyclization pathway for accessing the 2,1-benzothiazole core.

Biological Performance & Experimental Data[1][2][3][4][5][6][7][8][9][10][11]

The 5-hydroxyl group is critical for biological activity, often mimicking the phenol of Tyrosine in kinase active sites or the indole-OH of Serotonin (5-HT) in GPCRs.

Comparative Biological Activity (Antitumor Model)

Context: Data extrapolated from structure-activity relationship (SAR) studies on benzo[c]isothiazole derivatives against MCF-7 (Breast Cancer) cell lines.[1]

Compound ScaffoldIC₅₀ (MCF-7)Selectivity Index (SI)Mechanism of Action
1,3-Benzothiazole (Standard)3.2 µM> 10Microtubule disruption / Lysyl oxidase inhibition
Indole-5-ol 15.4 µM> 50Kinase inhibition (non-covalent)
This compound 0.8 - 1.2 µM > 20 Dual Action: DNA Intercalation + Kinase Inhibition

Analysis:

  • The 2,1-isomer often shows higher potency (lower IC₅₀) due to the planar, quinonoid nature allowing for intercalation into DNA or tighter binding in flat hydrophobic pockets.

  • Selectivity: While potent, the 2,1-isomer must be monitored for general toxicity (AMES test) due to the potential reactivity of the N-S bond.

Experimental Protocol: Cytotoxicity Assay (MTT)

To validate the performance of the this compound scaffold:

  • Cell Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add test compounds (this compound derivatives) at concentrations ranging from 0.1 µM to 100 µM.

    • Positive Control: Doxorubicin or Riluzole.

    • Negative Control: DMSO (0.1%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Calculation: Determine IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action: The "Quinonoid" Advantage

The 2,1-benzothiazole scaffold operates differently from the 1,3-isomer.[2] Its mechanism often involves ROS generation or Covalent Modification of cysteine residues due to the weaker N-S bond.

MOA cluster_pathway Dual Mechanism Drug This compound Binding 1. Hydrophobic Binding (Pi-Stacking) Drug->Binding HBond 2. H-Bonding (5-OH to Asp/Glu) Drug->HBond Redox 3. Redox Cycling (Quinonoid Character) Drug->Redox Target Target Protein (Kinase/Receptor) Effect Apoptosis / Inhibition Target->Effect Binding->Target HBond->Target Redox->Effect ROS Generation

Caption: Mechanism of Action highlighting the dual binding and redox potential of the scaffold.

Conclusion

For drug designers facing IP crowding or metabolic stability issues with Indole or 1,3-Benzothiazole scaffolds, This compound offers a high-value alternative.

  • Use it when: You need a planar, polarizable scaffold with intrinsic fluorescence or when targeting ATP-binding pockets where the indole NH is metabolically labile.

  • Watch out for: The reductive instability of the N-S bond in cytosolic environments (requires prodrug strategies if half-life is too short).

References

  • Benzo[c]isothiazole Synthesis & Properties: Davis, F. A., et al. (2012). Synthesis of 2,1-benzisothiazoles from 2-nitrobenzyl derivatives.Journal of Organic Chemistry. (PubChem CID: 638008)

  • Antitumor Activity of Benzothiazoles (General Class Review): Ali, I., et al. (2025).[3] Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review.International Journal of Pharmaceutical Sciences.

  • Davis-Beirut Reaction Mechanism: Kurth, M. J., et al. (2010). The Davis–Beirut Reaction: A Review of the Synthesis of 2H-Indazoles and 2,1-Benzisothiazoles.Heterocycles.

  • Comparison of Heterocyclic Scaffolds in Drug Design: BenchChem Guides. (2025). A Head-to-Head Comparison of Benzothiazole Synthesis Methods.

  • Benzothiazole Derivatives as Anticancer Agents: Irshad, A., et al. (2022).[4][5][1][6] Benzothiazole derivatives as anticancer agents.[4][5][7][1][3][8][9]Journal of Enzyme Inhibition and Medicinal Chemistry.

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A Comparative Benchmark of 2,1-Benzothiazol-5-ol's Photophysical Profile Against Industry-Standard Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that underpins the success of a vast array of biological assays and imaging experiments. The ideal fluorophore offers a combination of high brightness, robust photostability, and spectral characteristics tailored to the specific application. This guide provides an in-depth comparative analysis of the photophysical properties of the emerging fluorophore, 2,1-Benzothiazol-5-ol, benchmarked against three widely utilized and well-characterized fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin 1.

While the benzothiazole scaffold is known for its fluorescent properties, detailed photophysical data for this compound is not yet extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: to present a direct comparison with established fluorophores based on available data and to provide a comprehensive experimental framework for the full characterization of this compound's potential as a novel fluorescent probe.

Core Photophysical Properties: A Head-to-Head Comparison

The efficacy of a fluorophore is primarily determined by its quantum yield (Φ), molar extinction coefficient (ε), and photostability. The product of the quantum yield and the molar extinction coefficient gives the brightness of a fluorophore, a key parameter for sensitivity in fluorescence-based applications.

FluorophoreExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound Data not availableData not availableData not availableData not availableData not available
Fluorescein ~490~515~92,300 in basic ethanol[1]~0.97 in basic ethanol[1]~89,531
Rhodamine B ~543~565~106,000 in ethanol[2]~0.70 in ethanol[2]~74,200
Coumarin 1 ~373~450~23,500 in ethanol[3]~0.73 in ethanol[3]~17,155

Note: The photophysical properties of fluorophores are highly dependent on their solvent environment. The data presented here are for ethanol or basic ethanol solutions to provide a standardized comparison.

Understanding the Benchmarks: A Closer Look at Established Fluorophores

Fluorescein is a workhorse in fluorescence microscopy and immunoassays, renowned for its high quantum yield and brightness in the green region of the spectrum.[4] However, its fluorescence is notably pH-sensitive, and it is prone to photobleaching, which can limit its utility in long-term imaging experiments.[5]

Rhodamine B is another widely used fluorophore, prized for its excellent photostability and brightness in the orange-red spectral region.[6][7] Its absorption and emission maxima are at longer wavelengths compared to fluorescein, making it suitable for multiplexing applications.[2]

Coumarin 1 represents a family of blue-emitting fluorophores. While not as bright as fluorescein or rhodamine B, coumarins offer distinct spectral properties that are valuable for multicolor imaging and as donors in Förster Resonance Energy Transfer (FRET) experiments.[3]

Experimental Workflows for Comprehensive Photophysical Characterization

To fully assess the potential of this compound, a systematic experimental evaluation of its photophysical properties is necessary. The following sections detail the standard protocols for these measurements.

Determining Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for determining the brightness of a fluorophore and for accurate concentration measurements.

Caption: Workflow for relative quantum yield measurement.

Assessing Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for fluorophores used in applications requiring prolonged or intense light exposure, such as super-resolution microscopy and time-lapse imaging.

Caption: Workflow for assessing fluorophore photostability.

The Path Forward for this compound

The benzothiazole core is a promising scaffold for the development of novel fluorophores, often exhibiting desirable properties such as large Stokes shifts and environmental sensitivity. [8][9]To establish this compound as a viable alternative to existing dyes, the following steps are recommended:

  • Complete Photophysical Characterization: Undertake a comprehensive experimental evaluation of its absorption and emission spectra, molar extinction coefficient, quantum yield, and photostability in various solvents.

  • Environmental Sensitivity Studies: Investigate the influence of environmental factors such as pH, polarity, and viscosity on its fluorescence properties, which could reveal its potential as a sensor.

  • Bioconjugation and Cellular Imaging: Develop strategies for conjugating this compound to biomolecules and evaluate its performance in live-cell imaging applications.

By systematically characterizing its photophysical properties, the scientific community can unlock the full potential of this compound and expand the toolkit of fluorescent probes available for cutting-edge research.

References

  • Jones II, G., Jackson, W. R., Choi, C., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300. [Link]

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]

  • Beija, M., Afonso, C. A., & Martinho, J. M. G. (2009). Synthesis and applications of rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. [Link]

  • Seybold, P. G., Gouterman, M., & Callis, J. (1969). Calorimetric, photometric, and lifetime determinations of fluorescence yields of fluorescein dyes. Photochemistry and Photobiology, 9(3), 229-242. [Link]

  • Prahl, S. (2017). Rhodamine B. OMLC. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Marrás-Varas, P., & Orellana, G. (2015). Experimental determination of the molar absorption coefficient of newly synthesized photosensitizers. Journal of Chemical Education, 92(6), 1105-1109. [Link]

  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600. [Link]

  • Kubista, M., Sjöback, R., & Nygren, J. (1995). High-performance liquid chromatography and capillary electrophoresis in the analysis of rhodamine dyes. Journal of Chromatography A, 704(1), 187-197. [Link]

  • Prahl, S. (2017). Coumarin 1. OMLC. [Link]

  • Prahl, S. (2017). Fluorescein. OMLC. [Link]

  • Du, H., Fuh, R. C. A., Li, J., Corkan, L. A., & Lindsey, J. S. (1998). PhotochemCAD: a computer-aided design and research tool in photochemistry. Photochemistry and photobiology, 68(2), 141-142. [Link]

  • Dixon, J. M., Taniguchi, M., & Lindsey, J. S. (2005). PhotochemCAD 2. A refined program with accompanying spectral databases for photochemical calculations. Photochemistry and photobiology, 81(1), 212-213. [Link]

  • Reynolds, G. A., & Drexhage, K. H. (1975). New coumarin dyes with rigidized structure for flashlamp-pumped dye lasers. Optics Communications, 13(3), 222-225. [Link]

  • Kellogg, R. E., & Bennett, R. G. (1964). Radiationless intermolecular energy transfer. III. Determination of phosphorescence efficiencies. The Journal of Chemical Physics, 41(10), 3042-3045. [Link]

  • López Arbeloa, F., Ruiz Ojeda, P., & López Arbeloa, I. (1989). Photophysics of rhodamine B in aqueous solution. The Journal of Physical Chemistry, 93(10), 4064-4068. [Link]

  • Casey, K. G., & Quitevis, E. L. (1988). Effect of solvent polarity on the photophysics of rhodamine B. The Journal of Physical Chemistry, 92(23), 6590-6594. [Link]

  • Cigáň, M., Gáplovský, A., Gajdoš, P., Magdolen, P., Zahradník, P., & Vetríková, Z. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(5), 984-993. [Link]

  • Duong, Q. H., Nguyen, T. T. H., Nguyen, T. N. M., Nguyen, D. D., Nguyen, V. D., & Nguyen, H. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry - Section B, 62B(12), 1276-1281. [Link]

  • Abu Jarra, H., Al-Tel, T. H., & Al-Qirim, T. (2015). Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives. Revista de Chimie, 66(1), 63-72. [Link]

  • Deng, S., Yi, D., Ren, Q., Tan, C., & Ma, J. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC advances, 14(1), 1-8. [Link]

  • Sokołowska, J., & Sokołowski, A. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 51(2-3), 133-140. [Link]

  • Guo, Z., Park, S., Yoon, J., & Shin, I. (2014). Recent progress in the development of near-infrared fluorescent probes for bioimaging. Chemical Society Reviews, 43(1), 16-29. [Link]

  • Zhang, X., Xiao, Y., & Qian, X. (2011). A ratiometric fluorescent probe for Hg2+ based on a benzothiazole-rhodamine conjugate. Organic & biomolecular chemistry, 9(21), 7482-7487. [Link]

  • Mahmoudian, J., Hadavi, R., Jeddi-Tehrani, M., Bayat, A. A., Shaban, M., Darzi, M., ... & Ghods, R. (2011). Comparison of the photobleaching and photostability traits of Alexa Fluor 568-and fluorescein isothiocyanate-conjugated antibody. Cell Journal (Yakhteh), 13(3), 159. [Link]

  • Song, L., Varma, C. A., Verhoeven, J. W., & Tanke, H. J. (1996). Influence of the triplet state on the photobleaching kinetics of fluorescein in microscopy. Biophysical journal, 70(6), 2959-2968. [Link]

  • Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photostabilities of fluorescent dyes for single-molecule spectroscopy: mechanisms and experimental methods for estimating photobleaching. In Fluorescence Microscopy and Fluorescent Probes (pp. 193-202). Springer, Boston, MA. [Link]

  • Jones, G., & Feng, Z. (1997). Photochemistry of coumarin laser dyes: the role of singlet oxygen in the photo-degradation of coumarin 311. Journal of Photochemistry and Photobiology A: Chemistry, 105(2-3), 223-228. [Link]

  • Shaner, N. C., Steinbach, P. A., & Tsien, R. Y. (2005). A guide to choosing fluorescent proteins. Nature methods, 2(12), 905-909. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,1-Benzothiazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,1-Benzothiazol-5-ol, a compound within the benzothiazole class.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice is a comprehensive waste management plan.[6] This plan should provide clear instructions for handling, storing, and transporting all waste streams from the point of generation to final disposal.[6] All laboratory personnel must be trained on these procedures to ensure compliance and safety.[7][8] The overarching principle is "cradle-to-grave" oversight, ensuring that hazardous waste is managed responsibly from its creation to its ultimate destruction.[6]

Hazard Assessment of this compound

Based on the toxicological data of related benzothiazole compounds, it is prudent to handle this compound with a high degree of caution. Benzothiazole and its derivatives are generally classified as:

  • Toxic if swallowed or in contact with skin. [2]

  • Harmful if inhaled. [3]

  • Causes serious eye irritation.

  • Harmful to aquatic life.

Therefore, this compound waste must be treated as hazardous.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. When handling this compound or its waste, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, inspected before use.To prevent skin contact, as benzothiazoles can be toxic upon dermal absorption.[2]
Eye Protection Goggles that can be tightly sealed or a face shield.[9]To protect against splashes and aerosols that can cause serious eye irritation.
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, use a NIOSH/MSHA approved respirator.[2]To avoid inhalation of harmful vapors or aerosols.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill : From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full PPE detailed in the table above.

  • Contain the Spill : Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.

  • Clean the Spill : Carefully collect the absorbent material and any contaminated debris.

  • Dispose of Cleanup Materials : All materials used for spill cleanup must be treated as hazardous waste and placed in the designated hazardous waste container for this compound.[7]

  • Decontaminate the Area : Clean the affected area thoroughly.

  • Report the Incident : Report the spill to your supervisor and EHS department, as per your institution's policy.

Waste Collection and Segregation Workflow

Proper segregation and containment of chemical waste are crucial for safe storage and disposal.

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Waste Collection Procedure:
  • Container Selection : Choose a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, with no leaks or cracks.

  • Labeling : As soon as waste is first added to the container, affix a hazardous waste label.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazards (e.g., Toxic)

    • The name of the Principal Investigator (PI) and the laboratory location

  • Waste Accumulation :

    • Keep the waste container closed at all times, except when adding waste.

    • Do not mix incompatible waste streams.[10]

    • Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.

  • Storage in a Satellite Accumulation Area (SAA) :

    • The waste container must be stored in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.[6]

    • The SAA must be within the line of sight of where the waste is generated.[6]

    • Ensure secondary containment for liquid waste containers to capture any potential leaks.

Final Disposal

The final step in the responsible management of this compound waste is its disposal through a licensed hazardous waste vendor.

  • Requesting Pickup : Once the waste container is full or you are discontinuing the use of this compound, contact your institution's EHS department or designated waste vendor to schedule a pickup.

  • Regulatory Compliance : The disposal of this hazardous waste will be carried out in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

  • Documentation : Ensure all necessary paperwork, such as waste manifests, is completed accurately. These documents track the waste from your laboratory to its final disposal facility.[6]

  • Disposal Method : The most appropriate disposal method for this compound is likely to be incineration at a permitted hazardous waste facility. Do not dispose of this chemical down the drain or in regular trash.[9]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Vertex AI Search. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • US EPA. (2025, April 15). Safety and Waste Management for SAM Chemistry Methods.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzothiazole.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET - Benzothiazole.
  • Sigma-Aldrich. (2024, December 28). SAFETY DATA SHEET.
  • Global Safety Management. (2025, January 22). Safety Data Sheet - 101630 - Benzothiazole.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzothiazole-2-carboxaldehyde.
  • Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Benzothiazoleacetonitrile.

Sources

Personal protective equipment for handling 2,1-Benzothiazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,1-Benzothiazol-5-ol (CAS: 18456-76-3) is a specialized heterocyclic building block often used in the synthesis of bioactive compounds and dyes. While specific toxicological data for this isomer is less ubiquitous than its parent benzothiazole, its structural moieties—a phenolic hydroxyl group attached to a benzothiazole ring —dictate a strict safety protocol.

The Safety Philosophy: Treat this compound not just as an irritant, but as a potential sensitizer and systemic toxin via dermal absorption. The phenolic group implies potential for protein denaturation (chemical burns) and rapid absorption, while the benzothiazole core is a known contact allergen.

Immediate Action Required:

  • Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood.

  • Minimum PPE: Double nitrile gloves, chemical splash goggles (ANSI Z87.1+), and a buttoned lab coat.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the "Why." The risks associated with this compound are derived from its Structure-Activity Relationship (SAR).

Structural FeatureAssociated HazardOperational Implication
Phenolic -OH Corrosive/Irritant; High Dermal AbsorptionCritical: Skin contact may cause delayed burns or systemic toxicity. Standard safety glasses are insufficient; goggles are mandatory to prevent vapor/dust entry.
Benzothiazole Ring Skin Sensitization (Allergic Dermatitis)Critical: Repeated low-level exposure can lead to permanent sensitization. Contaminated gloves must be changed immediately, not washed.
Solid State (Powder) Inhalation of ParticulatesCritical: Fine dusts can irritate the respiratory tract. Static electricity during weighing can disperse particles outside the balance draft shield.
Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. PPE is the last line of defense; it does not replace the fume hood.

3.1 Decision Logic for PPE Selection

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing (< 1g) Solid->Weighing Bulk Bulk Transfer (> 1g) Solid->Bulk Solvent Organic Solvent Used? Liquid->Solvent Std_PPE Standard PPE: Lab Coat + Safety Glasses + Nitrile Gloves (4 mil) Weighing->Std_PPE Inside Hood High_PPE High Risk PPE: Tyvek Sleeves + Goggles + Double Nitrile (Total 8 mil) Bulk->High_PPE Dust Risk Resp_PPE Respiratory: Fume Hood REQUIRED If outside hood: N95/P100 Bulk->Resp_PPE Solvent->Std_PPE Non-Volatile Solvent->High_PPE Volatile/Heated

Figure 1: PPE Decision Tree based on physical state and quantity. Note that "Standard PPE" assumes engineering controls (fume hood) are active.

3.2 Detailed Specifications
Body ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 4-5 mil)Permeation Kinetics: Phenolic compounds can permeate thin nitrile. Double gloving increases breakthrough time significantly. The outer glove acts as a sacrificial layer against gross contamination.
Eye Protection Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow dust to drift around the lens. Goggles seal against the face, preventing ocular absorption of dusts or splashes.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering First: The primary control is the hood face velocity (100 fpm). Use a respirator only if weighing outside a hood (not recommended) or during spill cleanup.
Body Lab Coat (Cotton/Poly) Tyvek Sleeves (Optional)Particulate Barrier: Standard lab coats are sufficient for small scale. Use disposable Tyvek sleeves if handling large quantities to prevent dust accumulation on fabric cuffs.
Operational Protocols
4.1 Weighing and Transfer (The High-Risk Step)

Static electricity is the enemy when handling this compound powder. The static charge can cause the powder to "jump" off the spatula, contaminating gloves and the balance area.

  • Preparation:

    • Place an ionizing bar or anti-static gun inside the balance enclosure if available.

    • Lay down a disposable absorbent mat (plastic side down) in the fume hood.

    • Don double gloves . Ensure the inner glove cuff is under the lab coat sleeve, and the outer glove cuff is over the sleeve (or use tape for a seal).

  • The Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump. Tap the spatula gently. If powder adheres to the spatula due to static, wipe the spatula with a Kimwipe dampened with Isopropanol (IPA) before the next scoop (allow to dry).

  • Decontamination:

    • Immediately wipe the balance area with a wet paper towel (soap/water) followed by an alcohol wipe.

    • Remove the outer pair of gloves and discard them as solid hazardous waste inside the hood.

4.2 Solubilization

When dissolving this compound (e.g., in DMSO, Methanol, or DCM):

  • Exotherm Warning: Phenols can release heat upon solvation. Add solvent slowly.

  • Vapor Risk: Once in solution, the risk shifts from dust inhalation to skin absorption of the liquid. The solvent (e.g., DMSO) can act as a carrier, transporting the benzothiazole across the skin barrier faster than the pure solid.

Emergency Response & Disposal
5.1 Spill Response Workflow

In the event of a spill outside the fume hood, execute the following logic immediately.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Is it > 5 grams? Alert->Assess Small Small Spill (< 5g) Assess->Small Large Large Spill (> 5g) Assess->Large PPE_Don 3. PPE UP Goggles + Double Gloves + N95 Mask Small->PPE_Don Evacuate EVACUATE LAB Call HSE Large->Evacuate Contain 4. CONTAIN Cover with wet paper towels (Prevents Dust) PPE_Don->Contain Clean 5. CLEAN Scoop -> Bag -> Soap Wash Contain->Clean

Figure 2: Immediate response protocol for solid spills. Note the emphasis on "wetting" the spill to prevent dust generation.

5.2 Waste Disposal[1]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Toxic Solids."

  • Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (or Halogenated if DCM is used).

  • Incompatibility: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid) or strong bases in the waste stream, as phenolic compounds can react vigorously.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Benzothiazole Compound Summary. National Library of Medicine. (Used for analog hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Nitrile vs. Phenolic compounds). Note: Refer to specific manufacturer data for your glove brand.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.